Tpmpa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017153 | |
| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble to 100 mM | |
| Record name | TPMPA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182485-36-5 | |
| Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TPMPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TPMPA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TPMPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TPMPA: A Technical Guide to its Selective Antagonism of GABA-C Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a pivotal selective antagonist of the γ-aminobutyric acid type C (GABA-C) receptor. This document details the pharmacological properties of this compound, its mechanism of action, and provides detailed protocols for its characterization, catering to the needs of researchers in neuroscience and drug development.
Introduction to this compound and GABA-C Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, mediating its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C. GABA-C receptors, also known as GABA-ρ receptors, are ionotropic receptors that form chloride (Cl⁻) channels.[1] Unlike GABA-A receptors, they are insensitive to bicuculline, benzodiazepines, and barbiturates.[2] They are also pharmacologically distinct from the metabotropic GABA-B receptors.[2]
This compound is a potent and selective competitive antagonist of GABA-C receptors.[3][4] Its selectivity makes it an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of GABA-C receptors, which are predominantly expressed in the retina, but also found in other brain regions such as the hippocampus, spinal cord, and superior colliculus.[5]
Pharmacological Profile of this compound
This compound's selectivity for GABA-C receptors over GABA-A and GABA-B receptors is a key attribute for its use in research. The following table summarizes the quantitative data on this compound's binding affinities and inhibitory concentrations.
| Receptor Subtype | Parameter | Value (µM) | Reference |
| GABA-C (ρ1) | KB | 2.1 | [6][7] |
| IC50 | 1.6 | [6] | |
| GABA-A | KB | 320 | [6][7] |
| GABA-B | EC50 (weak agonist) | ~500 | [6][8] |
Mechanism of Action
This compound functions as a competitive antagonist at the GABA binding site on the GABA-C receptor. This means that this compound binds to the same site as the endogenous ligand GABA, but its binding does not activate the receptor. Instead, it prevents GABA from binding and subsequently opening the chloride ion channel. This inhibitory action blocks the influx of chloride ions that would normally hyperpolarize the neuron, thus preventing the inhibitory effect of GABA.
Figure 1: Mechanism of this compound action at the GABA-C receptor.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol details the methodology for determining the inhibitory potency (IC50) of this compound on human GABA-C ρ1 receptors expressed in Xenopus laevis oocytes.
4.1.1. Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically remove ovarian lobes from a mature female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobes in a solution of collagenase type IA (2 mg/mL in Ca2+-free OR2 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Oocyte Selection: Manually select stage V-VI oocytes and store them in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 18°C.
-
cRNA Injection: Inject each oocyte with 50 nL of cRNA encoding the human GABA-C ρ1 subunit (concentration of ~1 ng/nL) using a microinjection pipette.
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
4.1.2. Electrophysiological Recording
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Microelectrode Filling Solution: 3 M KCl.
-
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., the EC50 concentration, typically around 1-5 µM for GABA-C ρ1 receptors) for a fixed duration to establish a baseline current.
-
This compound Application: Co-apply increasing concentrations of this compound with the fixed concentration of GABA. Allow sufficient time for the this compound effect to reach equilibrium.
-
Data Acquisition: Record the peak inward current elicited by GABA in the absence and presence of each concentration of this compound.
4.1.3. Data Analysis
-
Normalize the peak current in the presence of this compound to the baseline GABA current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for IC50 determination of this compound using TEVC.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for GABA-C receptors expressed in a mammalian cell line (e.g., HEK293 cells).
4.2.1. Cell Culture and Membrane Preparation
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the human GABA-C ρ1 subunit in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Cell Harvesting: Harvest cells by scraping when they reach 80-90% confluency.
-
Homogenization: Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation step.
-
Resuspension: Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
4.2.2. Competitive Binding Assay
-
Solutions:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-GABA or a suitable GABA-C selective radioligand.
-
Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]-GABA (at or below its Kd for GABA-C receptors).
-
Increasing concentrations of unlabeled this compound.
-
For non-specific binding wells, add the high concentration of unlabeled GABA instead of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4.2.3. Data Analysis
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for Ki determination of this compound using a radioligand binding assay.
Conclusion
This compound's high selectivity for GABA-C receptors makes it an indispensable tool for neuropharmacological research. The detailed experimental protocols provided in this guide offer a robust framework for characterizing the antagonist properties of this compound and similar compounds. Accurate determination of the potency and binding affinity of such molecules is crucial for understanding the role of GABA-C receptors in health and disease and for the development of novel therapeutics targeting this important receptor system.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Kinetic Properties of GABA ρ1 Homomeric Receptors Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. youtube.com [youtube.com]
Unveiling Tpmpa: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as Tpmpa. A potent and selective antagonist for the GABAC receptor, this compound serves as a critical tool for researchers and scientists in the field of neuroscience and drug development. This document outlines its chemical properties, pharmacological profile, and experimental applications, offering a comprehensive resource for professionals investigating GABAergic neurotransmission.
Chemical Identity
The full chemical name of this compound is (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid .[1] An alternative synonym is methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid.[1]
Pharmacological Profile
This compound is a selective and competitive antagonist of GABAA-ρ receptors (formerly known as GABAC receptors). It exhibits significantly lower affinity for GABAA and GABAB receptors, making it a valuable tool for isolating and studying the function of GABAC receptors.
Quantitative Data: Receptor Binding and Activity
The following table summarizes the quantitative data regarding this compound's interaction with different GABA receptor subtypes.
| Receptor Subtype | Reported Value | Value Type | Species | Reference |
| GABAC (GABAA-ρ) | KB = 2.1 μM | Antagonist Dissociation Constant | Human recombinant | |
| GABAA | KB = 320 μM | Antagonist Dissociation Constant | Rat brain | [1][2] |
| GABAB | EC50 ≈ 500 μM | Weak Agonist Activity | Rat hippocampal slices | [1][2] |
| Human recombinant ρ1 | 8-fold selectivity over ρ2 | --- | Human recombinant | |
| GABAρ1 | IC50 = 1.1 ± 0.07 μM | Antagonist Inhibitory Concentration | Xenopus laevis oocytes |
Mechanism of Action: GABAC Receptor Antagonism
This compound functions as a competitive antagonist at GABAC receptors. This means it binds to the same site on the receptor as the endogenous agonist, γ-aminobutyric acid (GABA), but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and subsequently inhibits the opening of the associated chloride ion channel. This blockade of chloride influx leads to a reduction in neuronal inhibition.
References
- 1. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
The Role of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) in Retinal Ganglion Cell Research: A Technical Guide
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid , commonly known as TPMPA , is a potent and selective antagonist of the GABAC receptor. This characteristic has made it an invaluable pharmacological tool for dissecting the intricate neural circuits of the retina, particularly in understanding the function and regulation of retinal ganglion cells (RGCs), the output neurons of the eye. This technical guide provides an in-depth overview of this compound's application in RGC research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound's primary role in retinal research stems from its ability to selectively block GABAC receptors. These receptors are predominantly located on the axon terminals of bipolar cells, which form synapses with RGCs. By antagonizing these receptors, this compound inhibits the GABAergic feedback pathway, thereby modulating the release of excitatory neurotransmitters from bipolar cells onto RGCs. This action ultimately influences the light responsiveness, sensitivity, and overall excitability of RGCs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on retinal ganglion cells as reported in various studies.
Table 1: Effects of this compound on Retinal Ganglion Cell Light Sensitivity
| Animal Model | RGC Type | This compound Concentration | Change in Light Sensitivity | Reference |
| C57BL Mouse | Most RGCs | 100 μM | 1-3 log units increase | [1] |
| P23H Rat (Retinitis Pigmentosa Model) | ON-center RGCs (n=21) | Not Specified | 0.63 log unit average increase | [2] |
| P23H Rat (Retinitis Pigmentosa Model) | OFF-center RGCs (n=6) | Not Specified | 0.38 log unit average increase | [2] |
| Sprague-Dawley Rat | ON-center RGCs (n=9) | Not Specified | 0.20 log unit average decrease | [2] |
Table 2: Effects of this compound on Other RGC Properties
| Animal Model | RGC Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| P23H Rat | ON-center RGCs | Not Specified | Maximum Peak Response | 22% increase | [2] |
| P23H Rat | OFF-center RGCs | Not Specified | Maximum Peak Response | 11% increase (not statistically significant) | [2] |
| P23H Rat | ON- and OFF-center RGCs | Not Specified | Dynamic Operating Range | No significant effect | [2] |
| P23H Rat | RGCs | 100 μM | Contrast Threshold | Significant decrease (p<0.01) | [3] |
| Rabbit | Transient OFF α RGCs | Not Specified | Best Temporal Frequency | Decrease from 7.1 ± 0.2 Hz to 3.4 ± 0.2 Hz | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols utilizing this compound in the study of RGCs.
Protocol 1: Ex Vivo Electrophysiological Recording of RGC Light Responses
This protocol is adapted from studies investigating the effects of this compound on the light-evoked responses of RGCs in isolated retinas.
1. Retinal Preparation:
- Euthanize the animal model (e.g., mouse or rat) in accordance with institutional animal care guidelines.
- Enucleate the eyes and dissect the retinas in a carboxygenated (95% O2, 5% CO2) Ames' Medium or similar artificial cerebrospinal fluid (aCSF).
- A section of the retina is mounted, ganglion cell side down, onto a multielectrode array (MEA).
2. Electrophysiological Recording:
- Perfuse the mounted retina with the oxygenated medium using a gravity-flow system.
- Record the spontaneous and light-evoked spike activity of RGCs using the MEA.
- Light stimuli, such as full-field flashes of varying intensity or drifting sinusoidal gratings of varying contrast, are presented to the retina.
3. Pharmacological Application:
- Establish a baseline recording of RGC activity under control conditions.
- Bath-apply this compound at the desired concentration (e.g., 100 μM) to the retinal preparation.
- After a sufficient incubation period to allow for drug action, repeat the light stimulation protocol and record the RGC responses in the presence of this compound.
4. Data Analysis:
- Sort the recorded spike trains to isolate the activity of individual RGCs.
- Construct intensity-response or contrast-response functions for each cell under control and this compound conditions.
- Calculate key parameters such as threshold sensitivity (often defined as the light intensity that elicits a half-maximal response), maximum peak response, and contrast threshold.
Protocol 2: Whole-Cell Patch-Clamp Recording of Light-Evoked Excitatory Postsynaptic Currents (L-EPSCs) in RGCs
This protocol allows for a more detailed examination of the synaptic inputs to RGCs.
1. Retinal Slice Preparation:
- Prepare vertical slices of the retina to preserve the synaptic connections between bipolar cells and RGCs.
- Transfer the retinal slices to a recording chamber continuously perfused with oxygenated aCSF.
2. RGC Identification and Patching:
- Visualize RGCs using differential interference contrast (DIC) microscopy.
- Obtain a whole-cell patch-clamp recording from a targeted RGC using a glass micropipette filled with an appropriate internal solution.
- Clamp the cell at the reversal potential for inhibitory currents (around -70 mV) to isolate excitatory postsynaptic currents (EPSCs).
3. Light Stimulation and L-EPSC Recording:
- Present light stimuli to the retinal slice and record the resulting L-EPSCs in the patched RGC.
4. This compound Application:
- After obtaining stable baseline L-EPSC recordings, introduce this compound into the perfusing aCSF.
- Record the L-EPSCs in the presence of this compound to observe changes in the excitatory synaptic input to the RGC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involving this compound and a typical experimental workflow.
Caption: Signaling pathway illustrating this compound's antagonism of GABAC receptors on bipolar cells.
Caption: Experimental workflow for assessing this compound's effects on RGCs using MEA.
Concluding Remarks
This compound remains a cornerstone in the pharmacological toolkit for retinal research. Its selectivity for GABAC receptors has been instrumental in elucidating the inhibitory mechanisms that shape the output of retinal ganglion cells. The data consistently show that by blocking GABAC-mediated inhibition, this compound can significantly enhance the light sensitivity and responsiveness of RGCs, particularly in models of retinal degeneration where the GABAergic system may be overactive. The experimental protocols and pathways detailed in this guide provide a framework for future investigations into the nuanced roles of GABAergic signaling in both healthy and diseased retinas, with potential implications for the development of novel therapeutic strategies for blinding diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Blocking GABA(C) receptors increases light responsiveness of retinal ganglion cells in a rat model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Diverse inhibitory and excitatory mechanisms shape temporal tuning in transient OFF α ganglion cells in the rabbit retina - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GABAergic Pathways with Tpmpa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. A distinct subclass of GABAA receptors, composed entirely of ρ (rho) subunits, are often referred to as GABAA-ρ or historically as GABAC receptors. These receptors exhibit unique pharmacological and biophysical properties, making them an important target for research and drug development.[1]
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) is a potent and selective competitive antagonist of GABAA-ρ receptors.[2][3][4] Its selectivity allows for the specific investigation of the roles of GABAA-ρ receptors in various physiological and pathological processes. This guide provides a comprehensive overview of the use of this compound as a tool to investigate GABAergic pathways, including its pharmacological profile, detailed experimental protocols for its characterization, and a description of the relevant signaling pathways.
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the quantitative data for this compound's interaction with GABA receptors, providing key metrics for its potency and selectivity.
| Parameter | Value | Receptor Subtype | Comments | Reference |
| Kb | 2.1 μM | GABAA-ρ | Antagonist activity. | [2][3][4] |
| 320 μM | GABAA | Minimal antagonist effect, demonstrating selectivity for GABAA-ρ. | [2][3][4] | |
| EC50 | ~500 μM | GABAB | Weak agonist activity. | [2][3][4] |
| IC50 | 1.6 μM | ρ1 GABAA | Antagonism of GABA-induced currents. | [3] |
| 1.3 μM | ρ1/α1 chimeric receptors | Similar potency to wild-type ρ1, suggesting the binding site is on the ρ1 subunit. | [3] | |
| 2.22 μM | GABAA-ρ1 | - | [5] | |
| 1.1 ± 0.07 μM | GABAρ1 | - | [6] |
Signaling Pathways
GABAA-ρ Receptor Signaling
Activation of GABAA-ρ receptors by GABA leads to the opening of an integrated chloride ion channel. This results in an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing. This compound, as a competitive antagonist, binds to the GABA recognition site on the GABAA-ρ receptor, thereby preventing GABA from binding and activating the channel. This blockade of chloride influx prevents the hyperpolarization and subsequent neuronal inhibition that would normally occur.
Caption: GABAA-ρ receptor signaling and inhibition by this compound.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the properties of ion channels, like GABAA-ρ receptors, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject cRNA encoding the desired GABAA-ρ receptor subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.[6]
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.5).[2]
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[7]
-
Use a voltage-clamp amplifier to hold the oocyte membrane potential at a specific value (e.g., -60 mV or -70 mV).[2][6]
-
-
Data Acquisition:
-
Apply GABA to the oocyte to elicit an inward chloride current.
-
To test the effect of this compound, co-apply varying concentrations of this compound with a fixed concentration of GABA.
-
Record the resulting currents using appropriate data acquisition software. The current signal can be filtered at 50 Hz and digitized at 100 Hz.[2]
-
Whole-Cell Patch-Clamp Recording in Neurons or Cultured Cells
This technique allows for the recording of ionic currents from a single cell, providing a more physiologically relevant context for studying receptor function.
Methodology:
-
Cell Preparation:
-
Pipette Preparation and Seal Formation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ.[10]
-
Fill the pipette with an intracellular solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM Mg-ATP, 0.3 mM Na-GTP, 40 mM HEPES, adjusted to pH 7.2).[11]
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[9][10]
-
-
Whole-Cell Configuration and Recording:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV) in voltage-clamp mode.[8][9]
-
Apply GABA to the cell to evoke a current.
-
To determine the effect of this compound, perfuse the cell with a solution containing both GABA and this compound.
-
Record the currents before, during, and after the application of the compounds.
-
Experimental Workflow
Characterizing a Competitive Antagonist (this compound)
The following workflow outlines the key steps in characterizing the competitive antagonism of this compound at GABAA-ρ receptors.
Caption: A typical experimental workflow for characterizing a competitive antagonist.
Conclusion
This compound is an invaluable pharmacological tool for the selective investigation of GABAergic pathways mediated by GABAA-ρ receptors. Its high selectivity allows for the precise dissection of the role of these receptors in neuronal signaling and their potential involvement in various neurological and psychiatric disorders. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the complexities of the GABAergic system.
References
- 1. GABAA-rho receptor - Wikipedia [en.wikipedia.org]
- 2. Two-electrode voltage-clamp technique [bio-protocol.org]
- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. multichannelsystems.com [multichannelsystems.com]
- 7. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 8. Whole-cell patch clamp recordings [bio-protocol.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. mdpi.com [mdpi.com]
Unveiling Synaptic Transmission in the Spinal Cord: A Technical Guide to the Application of TPMPA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) as a pharmacological tool for the investigation of synaptic transmission within the spinal cord. This compound is a potent and selective antagonist of the γ-aminobutyric acid type C (GABA-C) receptor, also known as the GABAρ receptor. By elucidating the role of this specific GABA receptor subtype, researchers can gain deeper insights into the complex inhibitory mechanisms governing spinal cord circuitry and its implications in both physiological and pathological states.
Introduction to this compound and GABA-C Receptors in the Spinal Cord
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through three main receptor classes: GABA-A, GABA-B, and GABA-C[1]. While GABA-A and GABA-B receptors are widely studied, the distinct role of GABA-C receptors in the spinal cord is an emerging area of research. GABA-C receptors are ionotropic receptors that, upon activation, open an intrinsic chloride channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission[1][2].
This compound has emerged as a critical tool for isolating the function of GABA-C receptors due to its high selectivity over GABA-A and GABA-B receptors[3]. Understanding the function of GABA-C receptors in the spinal cord is paramount, as they are implicated in processes such as nociception, motor control, and synaptic plasticity. Dysregulation of GABAergic signaling in the spinal cord is associated with various neurological disorders, including chronic pain and spasticity.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Species/Preparation | Reference |
| Working Concentration | 10 µM | Neonatal Rat Spinal Cord Slice | [4] |
| Kb (antagonist) | 2.1 µM | Recombinant Human GABA-A-ρ1 Receptors | [3] |
| IC50 | ~1.1 µM | Human GABAρ1 Receptors (expressed in Xenopus oocytes) | [5] |
| IC50 | 5.06 µM | Recombinant ρ1 GABA-C Receptors | [6] |
| IC50 | 11.08 µM | Recombinant ρ2 GABA-C Receptors | [6] |
Table 1: Pharmacological Properties of this compound
| Parameter | Observation | Experimental Conditions | Reference |
| Effect on Spinal Reflexes | No effect at 10 µM | Dorsal root stimulation in neonatal rat spinal cord | [4] |
| Effect on GABA-induced Depression of Spinal Reflexes | Significant attenuation | Neonatal rat spinal cord | [4] |
| Effect on Spontaneous Bursting Activity | Slowed bursting frequency, increased burst duration | In the presence of bicuculline and strychnine in neonatal rat spinal cord | [4] |
Table 2: Electrophysiological Effects of this compound in the Spinal Cord
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for GABA-C receptors is the direct gating of a chloride ion channel. The influx of chloride ions hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential firing. This compound, as a competitive antagonist, binds to the GABA-C receptor at or near the GABA binding site, thereby preventing the channel from opening in the presence of GABA.
While the immediate effect of GABA-C receptor activation is straightforward, its downstream consequences and interactions with other signaling pathways in the spinal cord are areas of active investigation. Blockade of GABA-C receptors with this compound can disinhibit specific neuronal populations, leading to alterations in network activity and synaptic plasticity. For instance, in the retina, antagonism of GABA receptors has been shown to increase cyclic GMP (cGMP) levels through a nitric oxide synthase (NOS)-dependent pathway, suggesting a potential link to downstream signaling cascades[7].
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in electrophysiological studies of the spinal cord. Specific parameters may need to be optimized based on the experimental goals and animal model.
Spinal Cord Slice Preparation
This protocol is adapted from established methods for preparing spinal cord slices for patch-clamp recordings[8][9].
Materials:
-
Young adult rodent (e.g., rat or mouse)
-
Anesthetic (e.g., urethane or isoflurane)
-
Dissection tools (scissors, forceps, rongeurs)
-
Vibrating microtome (vibratome)
-
Ice-cold, high-sucrose artificial cerebrospinal fluid (aCSF)
-
Standard aCSF
-
Carbogen gas (95% O2 / 5% CO2)
High-Sucrose aCSF Composition (in mM):
-
Sucrose: 250
-
KCl: 2.5
-
CaCl2: 2
-
MgCl2: 2
-
NaH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
Standard aCSF Composition (in mM):
-
NaCl: 125
-
KCl: 2.5
-
CaCl2: 2
-
MgCl2: 1
-
NaH2PO4: 1.25
-
NaHCO3: 26
-
Glucose: 20
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a laminectomy to expose the lumbosacral spinal cord.
-
Rapidly dissect the spinal cord and place it in ice-cold, carbogen-gassed high-sucrose aCSF.
-
Mount the spinal cord segment on a vibratome stage and cut transverse or parasagittal slices (250-300 µm thick).
-
Transfer the slices to a holding chamber containing carbogen-gassed standard aCSF at room temperature (22-25°C) and allow them to recover for at least 30 minutes before recording.
Whole-Cell Patch-Clamp Recording and this compound Application
Materials:
-
Spinal cord slices in a recording chamber
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution
-
Perfusion system
-
This compound stock solution
Intracellular Solution (example, K-gluconate based):
-
K-gluconate: 135 mM
-
KCl: 5 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.3 mM
-
Adjust pH to 7.3 with KOH
Procedure:
-
Transfer a spinal cord slice to the recording chamber and continuously perfuse with carbogen-gassed standard aCSF at a flow rate of 4-7 ml/min at 30-34°C.
-
Identify neurons in the desired lamina of the spinal cord (e.g., dorsal horn) using differential interference contrast (DIC) microscopy.
-
Pull patch pipettes to a resistance of 3-7 MΩ and fill with the desired intracellular solution.
-
Establish a whole-cell patch-clamp recording from the target neuron.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs).
-
Prepare a working solution of this compound in standard aCSF (e.g., 10 µM).
-
Bath-apply the this compound solution through the perfusion system.
-
Record changes in synaptic activity in the presence of this compound.
-
Wash out the this compound by perfusing with standard aCSF to observe recovery.
Logical Relationships in Spinal Cord Circuitry
This compound can be used to dissect the role of GABA-C receptors in specific spinal cord circuits, such as the dorsal horn pain processing pathway. In this circuit, inhibitory interneurons play a crucial role in modulating the transmission of nociceptive signals from primary afferent fibers to second-order neurons. By blocking GABA-C receptors on these neurons, this compound can reveal their contribution to the overall inhibitory tone and its impact on pain perception.
Conclusion
This compound is an indispensable tool for the selective investigation of GABA-C receptor function in the spinal cord. Its application in electrophysiological and other advanced neuroscience techniques allows for the detailed characterization of this often-overlooked component of the GABAergic system. A thorough understanding of the role of GABA-C receptors in spinal cord synaptic transmission, facilitated by the use of this compound, will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological conditions. Researchers are encouraged to adapt and optimize the provided protocols to their specific experimental needs to further unravel the complexities of spinal cord neurophysiology.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. This compound | GABAA-ρ Receptors | Tocris Bioscience [tocris.com]
- 4. Antagonism by (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid of synaptic transmission in the neonatal rat spinal cord in vitro: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA): A Technical Guide
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and effects in various experimental systems. The information is intended for researchers, scientists, and professionals in drug development.
Core Pharmacological Data
The pharmacological activity of this compound has been characterized primarily through its interaction with GABA receptors. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | KB (μM) | Reference |
| GABAC | Recombinant human ρ1 | 2.1 | [1][2] |
| GABAA | Rat brain membranes | 320 | [1][2] |
Table 2: Inhibitory Activity of this compound
| Receptor Subtype | Preparation | IC50 (μM) | Effect | Reference |
| GABAC (ρ1) | Recombinant human | 1.6 | Antagonist | [1] |
| GABAC (ρ1/α1) | Recombinant chimeric | 1.3 | Antagonist | [1] |
| GABAB | - | EC50 ~ 500 | Weak Agonist | [1][2] |
Mechanism of Action
This compound's primary mechanism of action is the selective blockade of GABAC receptors. These receptors, which are ionotropic and form chloride channels, are predominantly found in the retina but are also present in other areas of the central nervous system, including the hippocampus, spinal cord, and superior colliculus.[3][4] By competitively inhibiting the binding of GABA to these receptors, this compound prevents the opening of the associated chloride channels, thereby blocking the hyperpolarizing effect of GABA.
Figure 1: Competitive antagonism of the GABAC receptor by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not extensively detailed in the public literature. However, based on the methodologies cited in key publications, the following representative protocols can be outlined.
Receptor Binding Assay (Representative Protocol)
This protocol is a synthesized representation of methods used to determine the binding affinity of compounds to GABA receptors.
-
Tissue Preparation:
-
Whole rat brains are homogenized in a cold Tris-HCl buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of this compound.
-
Incubations are carried out at a controlled temperature for a specific duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
The KB values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp in Xenopus Oocytes (Representative Protocol)
This protocol is a generalized procedure for expressing recombinant receptors and recording their electrophysiological responses.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the desired GABA receptor subunits (e.g., human ρ1) is injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes for voltage clamping.
-
GABA is applied to the oocyte to elicit a current, and the inhibitory effect of co-applied this compound at various concentrations is measured.
-
-
Data Analysis:
-
Concentration-response curves are generated to determine the IC50 of this compound.
-
Figure 2: Workflow for electrophysiological recording in Xenopus oocytes.
In Vivo Electrophysiology in Rats (Representative Protocol)
This protocol is based on studies investigating the effects of this compound on neuronal activity in the rat brain.[1]
-
Animal Preparation:
-
Male Wistar rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted for intracerebroventricular (ICV) administration of this compound.
-
-
Drug Administration:
-
This compound (e.g., 100 μmol/rat) is dissolved in saline and administered via the implanted cannula.
-
-
Electrophysiological Recording:
-
Tungsten microelectrodes are lowered into the target brain region (e.g., barrel cortex).
-
Neuronal responses to sensory stimuli (e.g., whisker deflection) are recorded before and after this compound administration.
-
-
Data Analysis:
-
Changes in spontaneous and evoked neuronal activity are analyzed to determine the effect of this compound.
-
Pharmacokinetics (ADME)
A thorough review of the available scientific literature did not yield any specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This indicates a significant gap in the complete pharmacological profiling of this compound. Further research is required to characterize its pharmacokinetic properties to better understand its potential for in vivo applications.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GABAC receptors. Its high selectivity makes it a preferred antagonist for isolating GABAC-mediated responses in various neuronal preparations. While its in vitro pharmacology is well-documented, the lack of pharmacokinetic data highlights an area for future investigation to enable a more complete understanding of its in vivo effects and potential therapeutic applications.
References
- 1. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAρ selective antagonist this compound partially inhibits GABA-mediated currents recorded from neurones and astrocytes in mouse striatum [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of TPMPA for GABA-A Rho Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) for Gamma-Aminobutyric Acid (GABA)-A rho (ρ) receptors. This compound is a selective competitive antagonist for GABA-A ρ receptors, demonstrating significantly lower affinity for other GABA receptor subtypes, making it a valuable tool in neuroscience research and a potential lead compound in drug development. This document details quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits a notable selectivity for the ρ1 subunit of the GABA-A receptor over the ρ2 subunit. The following table summarizes the key binding affinity and potency values reported in the literature.
| Receptor Subtype | Parameter | Value (µM) | Ligand Type |
| GABA-A ρ1 | IC₅₀ | 1.6 | Antagonist |
| GABA-A ρ (general) | Kₑ | 2.1 | Antagonist |
| GABA-A ρ1/α1 (chimeric) | IC₅₀ | 1.3 | Antagonist |
| GABA-A ρ1 | Kₑ | 2.0 | Antagonist |
| GABA-A ρ2 | Kₑ | 15.6 | Antagonist |
| GABA-A | Kₑ | 320 | Antagonist |
| GABA-B | EC₅₀ | ~500 | Weak Agonist |
IC₅₀: Half maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant for an antagonist. EC₅₀: Half maximal effective concentration.
The data clearly indicates that this compound is a potent antagonist of GABA-A ρ1 receptors with an approximately 8-fold selectivity for ρ1 over ρ2 receptors.[1] Its affinity for canonical GABA-A receptors is significantly lower, and it has very weak activity at GABA-B receptors.[2]
Experimental Protocols
The binding affinity of this compound for GABA-A rho receptors is primarily determined through two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method quantifies the affinity of a ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for GABA-A ρ receptors.
Materials:
-
Biological Sample: Cell membranes from HEK293 cells or Xenopus oocytes expressing recombinant human GABA-A ρ1 or ρ2 receptors. Alternatively, tissue homogenates from rat cerebellum, which is enriched in GABA-A ρ receptors, can be used.[2]
-
Radioligand: A suitable radiolabeled GABA-A ρ receptor agonist or antagonist, such as [³H]-GABA.
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled GABA-A ρ receptor agonist (e.g., GABA or CACA) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique measures the ion flow through the receptor channel in response to agonist application and its inhibition by an antagonist.
Objective: To determine the IC₅₀ of this compound for inhibiting GABA-induced currents in cells expressing GABA-A ρ receptors.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired GABA-A ρ receptor subunit (e.g., ρ1).
-
GABA solution (agonist).
-
This compound solution (antagonist).
-
Recording solution (e.g., Ba²⁺-Ringer's solution).
-
TEVC setup including a stereomicroscope, micromanipulators, voltage-clamp amplifier, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the GABA-A ρ receptor subunit and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.
-
GABA Application: Clamp the oocyte at a holding potential of -60 mV. Apply a specific concentration of GABA (typically the EC₅₀) to elicit an inward chloride current.
-
This compound Co-application: After a stable response to GABA is established, co-apply GABA with increasing concentrations of this compound.
-
Data Acquisition: Record the peak current amplitude for each concentration of this compound.
-
Data Analysis: Plot the percentage of inhibition of the GABA-induced current as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Mechanism of Action
GABA-A ρ receptors are ligand-gated ion channels primarily permeable to chloride ions (Cl⁻). The binding of the endogenous agonist, GABA, to the extracellular domain of the receptor induces a conformational change that opens the channel pore. This leads to an influx of Cl⁻, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.
This compound acts as a competitive antagonist, meaning it binds to the same site as GABA (the orthosteric site) but does not activate the receptor. By occupying the binding site, this compound prevents GABA from binding and opening the channel, thereby inhibiting the inhibitory effect of GABA.
Caption: Signaling pathway of the GABA-A rho receptor and competitive antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding affinity of a compound like this compound for GABA-A rho receptors using a radioligand binding assay.
Caption: Workflow for a radioligand binding assay to determine this compound affinity.
References
The Discovery and Synthesis of Tpmpa: A Technical Guide
A Selective Antagonist of GABAC Receptors
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid , commonly known as Tpmpa , is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor. Its discovery marked a significant milestone in neuroscience research, providing a valuable pharmacological tool to investigate the physiological and pathological roles of GABAC receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with GABA receptors.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Kb | GABAC (ρ1) | 2.1 µM | Human (recombinant) | [1] |
| Kb | GABAA | 320 µM | Rat (brain) | [1] |
| EC50 | GABAB | ~500 µM (weak agonist) | Rat (hippocampal slices) | [1] |
| Selectivity | GABAC (ρ1) vs. ρ2 | 8-fold | Human (recombinant) | [1] |
Experimental Protocols
Synthesis of this compound
A versatile and economical five-step synthesis for this compound has been developed, featuring a key palladium-catalyzed C-P bond forming reaction. The general workflow is outlined below.[2][3]
Step 1: Preparation of Isopropyl (pyridin-4-yl)methylphosphinate
This initial step involves the palladium-catalyzed cross-coupling of a suitable pyridine derivative with a phosphinate. While the specific precursors are not detailed in the provided search results, a typical approach would involve the reaction of 4-halopyridine with a source of the methylphosphinate group in the presence of a palladium catalyst and a phosphine ligand.
Step 2: N-methylation of the Pyridine Ring
The resulting isopropyl (pyridin-4-yl)methylphosphinate is then N-methylated.
-
Reagents: Isopropyl (pyridin-4-yl)methylphosphinate, Methyl iodide, Toluene.
-
Procedure: A solution of isopropyl (pyridin-4-yl)methylphosphinate in anhydrous toluene is treated with methyl iodide. The reaction mixture is heated to facilitate the formation of the N-methylpyridinium iodide salt.
Step 3: Reduction of the Pyridinium Ring
The N-methylated intermediate is subsequently reduced to the corresponding tetrahydropyridine.
-
Reagents: N-methylpyridinium iodide salt, Sodium borohydride, Methanol.
-
Procedure: The N-methylpyridinium iodide salt is dissolved in methanol and treated with sodium borohydride to yield isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate.
Step 4: N-demethylation and Protection
The N-methyl group is removed and replaced with a suitable protecting group to allow for the final deprotection step.
Step 5: Deprotection to Yield this compound
The final step involves the removal of the protecting groups to yield (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound). The specific conditions for this step depend on the protecting group used in the previous step. Purification is typically achieved through chromatographic techniques.
Biological Characterization of this compound
Competitive Radioligand Binding Assay for GABAC Receptors
This protocol is adapted from standard procedures for GABA receptor binding assays.
-
Materials:
-
Cell membranes expressing recombinant human GABAC (ρ1) receptors.
-
[3H]-GABA (radioligand).
-
Unlabeled GABA.
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-GABA and varying concentrations of this compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.
-
After incubation, the membranes are rapidly filtered and washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-GABA (IC50) is determined.
-
The equilibrium dissociation constant (Kb) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the general procedure for assessing the antagonist activity of this compound on GABAC receptors expressed in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).
-
Materials:
-
Cells expressing the GABAC receptor of interest.
-
Patch-clamp setup with an amplifier, data acquisition system, and microscope.
-
Glass micropipettes.
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
GABA (agonist).
-
This compound (antagonist).
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing GABAC receptors.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a known concentration of GABA to elicit an inward chloride current.
-
After establishing a stable baseline response to GABA, co-apply GABA with varying concentrations of this compound.
-
Measure the reduction in the GABA-evoked current in the presence of this compound.
-
Construct a concentration-response curve to determine the IC50 of this compound.
-
Visualizations
Synthesis Workflow of this compound
Caption: Five-step synthesis of this compound.
This compound Experimental Workflow for Biological Characterization
Caption: Workflow for characterizing this compound.
Signaling Pathway of GABAC Receptor and this compound's Role
Caption: GABAC signaling and this compound's antagonism.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TPMPA Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as TPMPA, is a potent and selective competitive antagonist of the GABAC receptor, a subtype of the GABAA receptor family.[1] This technical guide provides a comprehensive overview of this compound's applications in neuroscience research, including its pharmacological properties, detailed experimental protocols for its use, and its role in elucidating GABAergic signaling pathways.
Core Pharmacological Data of this compound
This compound's selectivity for GABAC receptors over GABAA and GABAB receptors makes it an invaluable tool for isolating and studying the physiological and pathological roles of GABAC-mediated neurotransmission. The following table summarizes the key quantitative data regarding this compound's receptor binding and potency.
| Receptor Subtype | Interaction Type | Potency (Kb or EC50 in µM) | Species/System |
| GABAC | Competitive Antagonist | 2.1 (Kb) | Cloned human ρ1 receptors expressed in Xenopus laevis oocytes |
| GABAA | Antagonist | 320 (Kb) | Rat brain receptors expressed in Xenopus laevis oocytes |
| GABAB | Weak Agonist | ~500 (EC50) | Rat hippocampal slices |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.
Synthesis of this compound
A versatile and economical five-step synthesis of this compound has been described, utilizing a palladium-catalyzed C-P bond forming reaction as a key step.[2][3]
Materials:
-
Isopropyl (pyridin-4-yl)methylphosphinate (6)
-
Methyl iodide
-
Anhydrous toluene
-
Diethyl ether
-
Sodium borohydride
-
Methanol
-
2,2,2-trichloroethyl chloroformate
Procedure:
-
Step 1: Synthesis of 4-[Isopropoxy(methyl)phosphoryl]-1-methylpyridinium iodide (7)
-
A solution of isopropyl (pyridin-4-yl)methylphosphinate (6) (e.g., 2.2 g, 11.05 mmol) in anhydrous toluene (30 cm³) is treated with methyl iodide (e.g., 7 g, 49 mmol).
-
The reaction mixture is heated at 45 °C for 72 hours.
-
After cooling, the resulting yellow salt is allowed to settle.
-
The solvent is decanted, and the salt is washed with diethyl ether (3 x 20 cm³).
-
-
Step 2: Reduction to Isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate (8)
-
The N-methylpyridinium iodide (7) is smoothly reduced with sodium borohydride in methanol to yield the tetrahydropyridine derivative (8) in high yield.
-
-
Step 3: Conversion to the N-TROC derivative (9)
-
The N-TROC derivative (9) is achieved in good yield by reacting compound (8) with 2,2,2-trichloroethyl chloroformate.
-
Note: For complete, detailed reaction conditions, reagent quantities, and purification methods, please refer to the primary literature.[2][3]
In Vivo Electrophysiology in Rat Barrel Cortex
This protocol describes the use of this compound to investigate the role of GABAC receptors in modulating neuronal responses in the somatosensory cortex of rats.
Animal Model:
-
Male Wistar rats (230-260 g) are commonly used.
Surgical Procedure for Intracerebroventricular (ICV) Injection:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).[4][5]
-
Stereotaxic Frame: Position the anesthetized rat in a stereotaxic frame.[4][6] Ensure the head is level by aligning bregma and lambda.[7]
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. A small burr hole is drilled over the target injection site.
-
Injection: Using a Hamilton syringe, slowly inject this compound into the lateral ventricle.
-
Infusion Rate: A slow infusion rate (e.g., 1 µL/min) is recommended.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring during recovery.
Electrophysiological Recording:
-
Tungsten microelectrodes are used to record single-unit action potentials from neurons in the barrel cortex.
-
Whisker deflection is used as a natural stimulus to evoke neuronal responses.
Electroretinogram (ERG) Recording in Rats
This protocol outlines the procedure for assessing the effect of this compound on retinal function using ERG.
Animal Preparation:
-
Dark-adapt the rat for a sufficient period (e.g., overnight) before the experiment.
-
Anesthetize the animal and maintain its body temperature.
Drug Administration:
-
This compound can be administered via intravitreal injection.
ERG Recording:
-
Electrodes: Place a corneal electrode on the eye to record the ERG signal. Reference and ground electrodes are placed subcutaneously.
-
Light Stimulation: Use a Ganzfeld dome to deliver full-field light flashes.[8]
-
Scotopic ERG: Record responses to brief flashes of white or colored light in the dark-adapted state to assess rod and mixed rod-cone responses.
-
Photopic ERG: After a period of light adaptation, record responses to flashes presented on a lighted background to assess cone function.
-
-
Data Acquisition: Amplify and filter the ERG signals for analysis of a-wave and b-wave amplitudes and implicit times.[9]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the blockade of GABAC receptors, which are ligand-gated chloride channels.[10] This antagonism modulates inhibitory neurotransmission in various neural circuits.
Retinal Circuitry
In the retina, GABAC receptors are predominantly expressed on the axon terminals of bipolar cells.[11] These receptors are activated by GABA released from amacrine cells. The binding of GABA to GABAC receptors on bipolar cells leads to chloride influx and hyperpolarization, which in turn reduces the release of glutamate onto ganglion cells.[12][13]
By blocking these receptors, this compound disinhibits bipolar cells, leading to an increase in glutamate release and altered signaling to ganglion cells. This modulation of the bipolar-ganglion cell synapse is crucial for shaping the receptive fields and response properties of ganglion cells.[12]
Somatosensory Cortex
In the barrel cortex, GABAergic interneurons play a critical role in shaping the response properties of excitatory neurons to sensory input from the whiskers.[14][15][16] While the precise circuitry involving GABAC receptors is still under investigation, studies have shown that intracerebroventricular administration of this compound modulates neuronal spontaneous activity and responses to whisker deflection. This suggests that GABAC receptors contribute to the overall inhibitory tone in the somatosensory cortex, thereby influencing sensory processing.
References
- 1. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate 97 (HPLC) CAS 182485-36-5 [sigmaaldrich.com]
- 2. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and (piperidin-4-yl)methylphosphinic acid (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Neuron - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Axonal Dynamics of Excitatory and Inhibitory Neurons in Somatosensory Cortex | PLOS Biology [journals.plos.org]
Methodological & Application
Application Notes and Protocols for TPMPA in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a potent and selective competitive antagonist of the γ-aminobutyric acid type C (GABAC) receptor, also known as the GABAA-ρ receptor.[1] This selectivity makes this compound an invaluable pharmacological tool for isolating and studying GABAC receptor-mediated currents in various neuronal populations. GABAC receptors are ligand-gated ion channels that, upon activation by GABA, primarily conduct chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neuronal excitability.[2] These receptors are prominently expressed in the retina, but are also found in other brain regions such as the hippocampus, spinal cord, and superior colliculus.[3] These application notes provide detailed protocols for the use of this compound in whole-cell and single-channel electrophysiological recordings.
Data Presentation
Quantitative Data for this compound
| Parameter | Receptor | Species/System | Value | Reference(s) |
| Kb (antagonist) | GABAC | - | 2.1 µM | |
| Kb (antagonist) | GABAA | - | 320 µM | |
| EC50 (weak agonist) | GABAB | - | ~500 µM | |
| IC50 | ρ1 GABAC Receptors | - | 1.6 µM | [1] |
| IC50 | ρ1/α1 chimeric receptors | - | 1.3 µM | [1] |
Signaling Pathway
The GABAC receptor is an ionotropic receptor, meaning its activation directly opens an ion channel. The binding of GABA to the extracellular domain of the receptor induces a conformational change that opens the central pore, which is selectively permeable to chloride ions (Cl⁻). The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This compound acts as a competitive antagonist by binding to the same site as GABA, thereby preventing the channel from opening.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile deionized water or desired buffer
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, this compound is soluble in water up to 100 mM.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For a molecular weight of 161.14 g/mol , this would be 1.6114 mg for 1 mL of solvent.
-
Add the appropriate volume of sterile deionized water to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Whole-Cell Patch-Clamp Recording Protocol
Objective: To record GABAC receptor-mediated currents in whole-cell configuration and assess the effect of this compound.
Materials:
-
Standard patch-clamp setup (amplifier, micromanipulator, perfusion system, data acquisition software)
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
GABA
-
This compound
Experimental Workflow:
Methodology:
-
Solution Preparation:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgSO4, 26 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. (Note: The choice of intracellular solution may vary depending on the specific experimental goals).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaseal (>1 GΩ) on the membrane of the target neuron.
-
Rupture the membrane to establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Record baseline currents evoked by a brief application of GABA (e.g., 10 µM) via a puffer pipette or through the perfusion system.
-
Bath apply this compound at the desired concentration (e.g., 10-100 µM) for several minutes to allow for equilibration.[4]
-
Record GABA-evoked currents in the presence of this compound. A significant reduction in the current amplitude is expected.
-
To test for reversibility, wash out this compound by perfusing with aCSF for an extended period and re-apply GABA.
-
Single-Channel Recording Protocol (Cell-Attached or Excised Patch)
Objective: To record single-channel currents from GABAC receptors and observe the blocking effect of this compound.
Materials:
-
Same as for whole-cell recording, with modifications to solutions as needed.
Experimental Workflow:
Methodology:
-
Solution Preparation:
-
Pipette Solution (for cell-attached and outside-out): aCSF containing a low concentration of GABA (e.g., 1-5 µM) to elicit channel openings.
-
Bath Solution (for inside-out): Intracellular-like solution.
-
-
Pipette Preparation: Use thick-walled borosilicate glass pipettes pulled to a higher resistance (5-10 MΩ) to isolate a small membrane patch.
-
Recording:
-
Approach the cell and form a high-resistance seal (>10 GΩ) in the cell-attached configuration.
-
Record baseline single-channel openings at a fixed holding potential.
-
For excised-patch recordings (inside-out or outside-out): Carefully pull the pipette away from the cell to form an excised patch.
-
Apply this compound to the appropriate side of the membrane (extracellular for outside-out, intracellular for inside-out) via the perfusion system. A decrease in the frequency and/or duration of channel openings is expected.
-
For cell-attached recordings: this compound can be included in the recording pipette or bath-applied, although the latter may have indirect effects.
-
Troubleshooting and Considerations
-
Specificity: While this compound is highly selective for GABAC over GABAA and GABAB receptors, at very high concentrations, some off-target effects may be observed. It is recommended to use the lowest effective concentration determined through a dose-response experiment.
-
Solubility and Stability: Ensure that the this compound stock solution is fully dissolved and stored properly to maintain its activity.
-
Washout: The washout of this compound can be slow. Allow for sufficient time for complete recovery of the GABA-evoked current if studying reversibility.
-
Cell Type Variability: The expression and subunit composition of GABAC receptors can vary between different neuronal types, which may influence the potency of this compound.
By following these protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound to investigate the physiological and pharmacological properties of GABAC receptors in the nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antagonism by (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid of synaptic transmission in the neonatal rat spinal cord in vitro: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TPMPA in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended in vivo dosage of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a selective GABAC receptor antagonist, for administration in rats. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological roles of GABAC receptors, which are ligand-gated chloride channels primarily expressed in the retina, but also found in other brain regions such as the superior colliculus, hippocampus, and cerebellum. By competitively blocking the binding of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) to GABAC receptors, this compound can modulate neuronal excitability. These protocols detail established methods for intracerebroventricular and intraperitoneal administration of this compound in rats.
Data Presentation
The following tables summarize the quantitative data for in vivo dosages of this compound in rats, compiled from various scientific studies.
Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats
| Dose (per rat) | Rat Strain | Rat Weight | Reported Effect |
| 25, 50, 100 µg | Not Specified | Not Specified | Increased wakefulness at 50 µg[1] |
| 100 µmol | Wistar | 230-260 g | Increased neuronal spontaneous activity in the barrel cortex[1] |
Table 2: Intraperitoneal (IP) Administration of this compound-related Compounds in Rats
Note: Studies on the systemic in vivo administration of this compound are limited, as it is reported to not readily cross the blood-brain barrier. The following data pertains to structurally related GABAC antagonists.
| Compound | Dose (mg/kg) | Rat Strain | Vehicle | Injection Volume | Reported Effect |
| cis-3-ACPBPA | 30 mg/kg | Wistar | 10% propylene glycol in 0.9% saline | 1 ml/kg | Enhanced learning and memory[2] |
| trans-3-ACPBPA | 100 mg/kg | Wistar | 10% propylene glycol in 0.9% saline | 1 ml/kg | Enhanced learning and memory[2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration of this compound
This protocol describes the direct administration of this compound into the cerebral ventricles of a rat.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF) as vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe (or similar microsyringe)
-
Surgical instruments (scalpel, drill, etc.)
-
Animal scale
-
Wistar rats (or other appropriate strain)
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosage of anesthesia.
-
Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by lack of response to a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Cleanse the surgical area with an appropriate antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using stereotaxic coordinates for the lateral ventricle (coordinates will vary based on the age and strain of the rat, but are typically around -0.8 mm posterior to bregma, ±1.5 mm lateral to the midline, and -3.5 to -4.0 mm ventral from the skull surface), mark the injection site.
-
Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater.
-
-
This compound Administration:
-
Prepare the this compound solution in the chosen sterile vehicle. The concentration should be calculated to deliver the desired dose in a small volume (typically 1-5 µl).
-
Slowly lower the microsyringe needle through the burr hole to the target depth.
-
Infuse the this compound solution over a period of several minutes to allow for diffusion and minimize intracranial pressure changes.
-
After the infusion is complete, leave the needle in place for an additional 1-2 minutes to prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per your institution's approved protocol.
-
Monitor the animal during recovery from anesthesia. Keep the animal warm and observe for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
This protocol outlines the administration of this compound into the peritoneal cavity of a rat. Note that the systemic efficacy of this compound may be limited.
Materials:
-
This compound
-
Vehicle (e.g., 10% propylene glycol in 0.9% sterile saline)[2]
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
Rat
Procedure:
-
Solution Preparation:
-
Dissolve the this compound in the vehicle to the desired concentration. Ensure the solution is well-mixed.
-
-
Animal Restraint:
-
Properly restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.
-
-
Injection:
-
Identify the injection site in the lower right abdominal quadrant. This location helps to avoid puncturing the cecum, which is located on the left side, and the urinary bladder.[3]
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.
-
Inject the this compound solution. The recommended maximum injection volume for rats is typically up to 10 ml/kg.[3][4]
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
GABAC Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABA and the antagonistic effect of this compound at the GABAC receptor.
Caption: GABAC receptor signaling and this compound antagonism.
Experimental Workflow for In Vivo this compound Administration
This diagram outlines the general workflow for conducting in vivo experiments with this compound in rats.
Caption: General workflow for this compound in vivo studies in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuronal Response Properties with TPMPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a selective and competitive antagonist of the GABA-C (also known as GABAA-ρ) receptor.[1] GABA-C receptors are ligand-gated chloride channels that, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), lead to hyperpolarization of the neuron, thus exerting an inhibitory effect on neuronal excitability.[2][3] By blocking these receptors, this compound can be a valuable pharmacological tool to investigate the role of GABA-C-mediated inhibition in various neuronal processes and circuits. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro experimental settings to study its effects on neuronal response properties.
Mechanism of Action
GABA-C receptors are ionotropic receptors that are permeable to chloride ions (Cl⁻).[3] The binding of GABA to the GABA-C receptor opens the channel, allowing an influx of Cl⁻ into the neuron down its electrochemical gradient. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This compound acts as a competitive antagonist at the GABA binding site on the GABA-C receptor.[1] By occupying this site, this compound prevents GABA from binding and activating the receptor, thereby inhibiting the influx of Cl⁻ and reducing the inhibitory tone mediated by GABA-C receptors.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various neuronal response properties as reported in the literature.
Table 1: In Vivo Effects of this compound on Neuronal Activity
| Brain Region | Animal Model | This compound Administration | Dosage | Observed Effect on Neuronal Activity | Reference |
| Barrel Cortex | Male Wistar Rats (230-260 g) | Intracerebroventricular (ICV) | 100 µmol/rat | Increased spontaneous activity, increased ON and OFF responses to whisker deflection.[4][5] | [4][5] |
| Fourth Ventricle | Rats | Infusion | 25, 50, and 100 µg | Dose-dependent increase in waking time and decrease in slow-wave sleep.[6] | [6] |
| Neostriatum | Mouse | Not specified | Not specified | Reduced the frequency of spontaneous postsynaptic currents (sPSCs) by >50%.[5] | [5] |
Table 2: In Vitro Effects and Potency of this compound
| Receptor Type | Preparation | Parameter | Value | Reference |
| GABA-C | Not specified | Kb | 2.1 µM | [1] |
| GABA-A | Not specified | Kb | 320 µM | [1] |
| GABA-B | Not specified | EC50 (weak agonist) | ~500 µM | [1] |
Experimental Protocols
In Vivo Single-Unit Recording in the Rat Barrel Cortex
This protocol describes the procedure for investigating the effect of this compound on the response of individual neurons in the barrel cortex of anesthetized rats to whisker stimulation.[4][5]
1. Animal Preparation and Surgery:
-
Adult male Wistar rats (230-260 g) are used for these experiments.[4]
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane).
-
Mount the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the barrel cortex.
-
For intracerebroventricular (ICV) administration of this compound, implant a guide cannula into the lateral ventricle.
2. Drug Preparation and Administration:
-
Dissolve this compound in artificial cerebrospinal fluid (aCSF) or saline to the desired concentration.
-
For ICV administration, a dose of 100 µmol/rat can be used.[4][5]
-
Inject the this compound solution through the implanted cannula.
3. Single-Unit Recording:
-
Use tungsten microelectrodes for extracellular single-unit recordings.[4][5]
-
Lower the microelectrode into the deep layers of the barrel cortex corresponding to the principal whisker.
-
Identify single-unit activity based on spike amplitude and waveform.
-
Record baseline neuronal activity, including spontaneous firing and responses to whisker deflection.
4. Whisker Stimulation:
-
Use a computer-controlled mechanical stimulator to deflect the principal whisker (PW) and an adjacent whisker (AW) individually or in combination.[4][5]
-
Deliver brief deflections with a defined inter-stimulus interval (e.g., 30 ms).[4]
5. Data Acquisition and Analysis:
-
Amplify and filter the recorded neuronal signals.
-
Digitize the signals and store them on a computer for offline analysis.
-
Use spike sorting software to isolate the activity of individual neurons.
-
Analyze the following neuronal response properties before and after this compound administration:
-
Spontaneous firing rate.
-
ON and OFF responses to whisker deflection (number of spikes evoked).
-
Condition-test ratio (CTR) to quantify neuronal integration.
-
In Vitro Electrophysiology in Brain Slices
This protocol provides a general framework for studying the effects of this compound on synaptic transmission and neuronal excitability in acute brain slices. This is a generalized protocol that can be adapted for various brain regions.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut the brain into slices of desired thickness (e.g., 300-400 µm) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Use patch-clamp or extracellular field potential recording techniques.
-
For whole-cell patch-clamp, pull glass micropipettes and fill them with an appropriate internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) or intrinsic firing properties.
3. This compound Application:
-
Prepare a stock solution of this compound in water or aCSF.
-
Dilute the stock solution in the recording aCSF to the final desired concentration (e.g., 10 µM).
-
Bath-apply this compound by switching the perfusion solution to the one containing the drug.
-
Allow sufficient time for the drug to equilibrate in the slice before recording its effects.
4. Data Acquisition and Analysis:
-
Acquire data using a suitable data acquisition system and software.
-
Analyze changes in synaptic strength, frequency of spontaneous events, neuronal input resistance, firing rate, and other relevant parameters before, during, and after this compound application.
Mandatory Visualizations
Caption: GABA-C receptor signaling pathway and the antagonistic action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute Brain Slice Free Step-By-Step Guide [products.precisionary.com]
- 5. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing TPMPA in Myopia Development Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a selective γ-aminobutyric acid A receptor-rho (GABA A -ρ) antagonist, in the study of myopia development. The following protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the GABAergic system in ocular growth and the potential for its pharmacological manipulation to control myopia.
Introduction to this compound and its Role in Myopia
Myopia, or nearsightedness, is a growing global health concern. Its development is characterized by excessive axial elongation of the eye, leading to the focusing of light in front of the retina. The underlying biological mechanisms are complex, involving genetic and environmental factors that influence the remodeling of the sclera, the eye's outer tunic.
Recent research has implicated the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system, in the regulation of eye growth. Specifically, GABAA-ρ receptors have been identified in various ocular tissues, including the retina and scleral fibroblasts. This compound, as a selective antagonist of these receptors, serves as a valuable chemical tool to probe the function of this signaling pathway in myopia. Studies have shown that this compound can effectively inhibit the progression of experimentally induced myopia in animal models.[1][2]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on key ocular parameters in a guinea pig model of form-deprivation myopia (FDM).
| Treatment Group | Concentration (%) | Change in Refractive Error (D) | Change in Axial Length (mm) | Change in Vitreous Chamber Depth (mm) |
| Saline Control | N/A | -4.38 ± 0.57 | 0.13 ± 0.02 | 0.08 ± 0.01 |
| This compound | 0.03 | Not significantly different from saline | Not significantly different from saline | Not significantly different from saline |
| This compound | 0.3 | -3.00 ± 0.48 | 0.09 ± 0.01 | 0.05 ± 0.01 |
| This compound | 1.0 | -0.88 ± 0.51 | 0.02 ± 0.01 | 0.01 ± 0.01 |
Data adapted from a study on form-deprivation myopia in guinea pigs.[1]
Signaling Pathways
The precise downstream signaling cascade following GABAA-ρ receptor antagonism by this compound in the context of myopia is an active area of investigation. The current understanding suggests that GABAergic signaling influences scleral fibroblast proliferation and extracellular matrix (ECM) remodeling. Antagonism of GABAA-ρ receptors by this compound is hypothesized to counteract the myopia-promoting signals that lead to scleral thinning and axial elongation. Potential downstream pathways affected include the transforming growth factor-beta (TGF-β) pathway, cyclic adenosine monophosphate (cAMP) levels, and the activity of matrix metalloproteinases (MMPs), all of which are known to be involved in scleral remodeling.
Experimental Protocols
Protocol 1: Inhibition of Form-Deprivation Myopia in a Guinea Pig Model
This protocol is based on a proven method for inducing and treating myopia in guinea pigs.[1][2]
1. Animal Model:
-
Species: Pigmented guinea pigs (e.g., Dunkin-Hartley).
-
Age: Start of experiment at postnatal day 10.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle.
2. Induction of Form-Deprivation Myopia (FDM):
-
Anesthetize the animals (e.g., with a mixture of ketamine and xylazine).
-
Apply a translucent diffuser (e.g., a latex party balloon) monocularly to one eye, securing it with an adhesive ring. The fellow eye serves as a control.
-
The diffuser should be worn continuously for the duration of the experiment (e.g., 11 days).
3. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.03%, 0.3%, and 1.0%).
-
Administration Route: Sub-conjunctival injection.
-
Procedure:
-
Gently restrain the animal.
-
Using a 30-gauge needle, inject 100 µL of the this compound solution or saline (for the control group) into the sub-conjunctival space of the deprived eye.
-
Perform injections daily for the duration of the FDM induction.
-
4. Ocular Measurements:
-
Perform baseline measurements before the start of the experiment and final measurements at the end.
-
Refractive Error: Measure using an automated refractometer or streak retinoscopy after cycloplegia (e.g., 1% tropicamide).
-
Axial Dimensions: Measure axial length, vitreous chamber depth, and other ocular components using A-scan ultrasonography.
5. Experimental Groups:
-
Group 1 (FDM + Saline): Deprived eye receives daily sub-conjunctival injections of saline.
-
Group 2 (FDM + this compound Low Dose): Deprived eye receives daily sub-conjunctival injections of 0.03% this compound.
-
Group 3 (FDM + this compound Mid Dose): Deprived eye receives daily sub-conjunctival injections of 0.3% this compound.
-
Group 4 (FDM + this compound High Dose): Deprived eye receives daily sub-conjunctival injections of 1.0% this compound.
-
Group 5 (No Treatment Control): No diffuser and no injections.
-
Group 6 (FDM only): Deprived eye with no injections.
6. Data Analysis:
-
Calculate the interocular difference in refractive error and axial dimensions between the treated and untreated eyes for each animal.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups.
Protocol 2: Hypothetical Protocol for this compound Application in a Chick Model of Lens-Induced Myopia
This protocol is a proposed methodology based on established techniques for inducing myopia and administering drugs in chicks.[3][4][5]
1. Animal Model:
-
Species: White Leghorn chicks.
-
Age: Start of experiment at 4-7 days of age.
-
Housing: Housed in a temperature-controlled brooder with a 12-hour light/dark cycle.
2. Induction of Lens-Induced Myopia (LIM):
-
Attach a monocular -10 Diopter (D) lens to one eye using a Velcro ring glued to the feathers around the eye. The fellow eye remains untreated.
-
Lenses should be worn continuously for the experimental duration (e.g., 4-7 days).
3. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve the desired concentrations. The optimal concentration for intravitreal injection in chicks would need to be determined empirically, starting with a range informed by guinea pig studies and considering the smaller vitreous volume of the chick eye.
-
Administration Route: Intravitreal injection.
-
Procedure:
-
Anesthetize the chick (e.g., with isoflurane).
-
Use a microsyringe with a 30-gauge needle to inject a small volume (e.g., 10-20 µL) of this compound solution or saline into the vitreous chamber of the lens-wearing eye.
-
Injections can be performed once at the beginning of the experiment or repeated every other day.
-
4. Ocular Measurements:
-
Perform baseline and final measurements as described in the guinea pig protocol.
-
Refractive Error: Measured with a Hartinger coincidence refractometer or streak retinoscopy after cycloplegia.
-
Axial Dimensions: Measured with high-frequency A-scan ultrasonography.
5. Experimental Groups:
-
Group 1 (LIM + Saline): Lens-wearing eye receives intravitreal injections of saline.
-
Group 2 (LIM + this compound): Lens-wearing eye receives intravitreal injections of this compound.
-
Group 3 (No Treatment Control): No lens and no injections.
6. Data Analysis:
-
Analyze the interocular differences in refractive error and axial dimensions.
-
Compare the this compound-treated group with the saline-treated control group using appropriate statistical methods.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GABAergic system in myopia development. The provided protocols offer a starting point for researchers to explore its effects in established animal models. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic potential of targeting GABAA-ρ receptors for the control of myopia in humans.
References
- 1. Inhibition of form-deprivation myopia by a GABAAOr receptor antagonist, (1,2,5,6-tetrahydropyridin-4-yl) methylphosphinic acid (this compound), in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of form-deprivation myopia by a GABAAOr receptor antagonist, (1,2,5,6-tetrahydropyridin-4-yl) methylphosphinic acid (this compound), in guinea pigs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. GABAB Receptor Activation Affects Eye Growth in Chickens with Visually Induced Refractive Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for TPMPA in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as TPMPA, is a selective competitive antagonist of the GABA type C (GABAс) receptor, now more formally classified as the GABA-A-rho (GABA-A-ρ) receptor.[1] This receptor subtype is a ligand-gated ion channel primarily permeable to chloride ions.[2][3] While highly expressed in the retina, GABA-A-ρ receptors are also present in various brain regions, including the hippocampus, spinal cord, and somatosensory cortex, where they play a role in modulating neuronal excitability and synaptic transmission.[2][4] this compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of these receptors in the central nervous system. These application notes provide detailed protocols and quantitative data for the use of this compound in acute brain slice preparations, a key ex vivo model for studying neural circuits.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on synaptic transmission in brain slice preparations as reported in the literature.
| Brain Region | Animal Model | This compound Concentration | Parameter Measured | Effect of this compound |
| Neocortex | 20- to 26-day-old Wistar rats | 200 µM | Amplitude of IPSC from Neurogliaform Cells (NGFCs) | 54.3 ± 4.5% reduction |
| Neocortex | 20- to 26-day-old Wistar rats | 200 µM | Amplitude of IPSC from Fast-Spiking Basket Cells (FSBCs) | 35 ± 5.2% reduction |
| Neocortex | 20- to 26-day-old Wistar rats | 200 µM | Decay time of NGFC-evoked IPSCs | 15.4 ± 3.5% faster decay |
| Neonatal Spinal Cord | Neonatal rats | 10 µM | Spontaneous bursting frequency (in the presence of bicuculline and strychnine) | Significant slowing of bursting rhythm |
| Striatum | Mouse | Not specified | Frequency of spontaneous postsynaptic currents (sPSCs) | >50% reduction |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the specific brain region and animal age.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold)
-
aCSF for recovery and recording (room temperature or 32-34°C)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Filter paper
-
Recovery chamber
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF to clear the blood and cool the brain.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing aCSF.
-
Slicing: Mount the brain onto the vibratome stage using cyanoacrylate glue. Submerge the brain in the ice-cold, oxygenated slicing aCSF in the vibratome buffer tray. Cut slices to the desired thickness (typically 300-400 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing aCSF oxygenated with 95% O2 / 5% CO2. Allow the slices to recover for at least 1 hour at room temperature or 32-34°C before starting experiments.
Electrophysiological Recording and this compound Application
This protocol describes whole-cell patch-clamp recording to measure inhibitory postsynaptic currents (IPSCs).
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Glass capillaries for patch pipettes
-
Intracellular solution
-
This compound stock solution
-
Recording aCSF
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with oxygenated recording aCSF at a flow rate of 2-3 ml/min.
-
Neuron Identification: Using infrared differential interference contrast (IR-DIC) microscopy, identify a healthy neuron in the desired brain region.
-
Patch Pipette Preparation: Pull a glass pipette to a resistance of 3-6 MΩ and fill it with the appropriate intracellular solution.
-
Whole-Cell Recording: Approach the selected neuron with the patch pipette and establish a gigaohm seal. After achieving a stable seal, rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity, such as spontaneous or evoked IPSCs, for a stable period (e.g., 5-10 minutes). To isolate GABAergic currents, other synaptic inputs can be blocked pharmacologically (e.g., using CNQX and AP5 to block glutamatergic transmission).
-
This compound Application: Prepare the desired concentration of this compound in the recording aCSF. Switch the perfusion from the control aCSF to the this compound-containing aCSF.
-
Data Acquisition: Record the synaptic activity in the presence of this compound for a sufficient duration to observe its effect (typically 10-20 minutes).
-
Washout: (Optional) To determine if the effect of this compound is reversible, switch the perfusion back to the control aCSF and record for an additional 10-20 minutes.
-
Data Analysis: Analyze the recorded data to quantify changes in IPSC amplitude, frequency, and kinetics (e.g., decay time) before, during, and after this compound application.
Visualizations
Signaling Pathway of this compound Action
References
- 1. youtube.com [youtube.com]
- 2. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GABAρ selective antagonist this compound partially inhibits GABA-mediated currents recorded from neurones and astrocytes in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) Stock Solutions
Introduction
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as Tpmpa, is a potent and selective antagonist of the GABAᴀ-ρ receptor, previously known as the GABAᴄ receptor.[1][2] It shows significantly lower affinity for GABAᴀ and GABAʙ receptors, making it a valuable pharmacological tool for isolating and studying the function of GABAᴀ-ρ receptors in various tissues, including the retina, hippocampus, and spinal cord.[1][3][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical & Physical Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| IUPAC Name | methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | [1][2] |
| Synonyms | This compound, (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid | [1] |
| Molecular Formula | C₆H₁₂NO₂P | [1] |
| Molecular Weight | 161.14 g/mol | [1] |
| CAS Number | 182485-36-5 | [1][2][3] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥97% |
Solubility Data
The solubility of a compound is a critical factor in the preparation of stock solutions. While this compound is reported to be soluble in water, using other solvents like DMSO is common for many lab compounds.[5][6] The choice of solvent should be compatible with the experimental system.
| Solvent | Solubility | Notes |
| Water (H₂O) | Up to 100 mM | [1][6] Warming slightly may aid dissolution.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] A common solvent for poorly water-soluble compounds.[5][7][8] |
| Ethanol (EtOH) | Limited Data | Often used as a solvent, but water and DMSO are more common for this compound.[5] |
Note on Solvents: While this compound is water-soluble, researchers often prefer using DMSO for initial stock preparation due to its ability to solubilize a wide range of organic molecules and prevent microbial growth.[5] However, the final concentration of DMSO in the experimental medium should be carefully controlled, as it can have dose-dependent effects on cell viability and metabolism.[5]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in sterile water.
4.1. Materials & Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
Analytical balance
-
Weighing paper or boat
-
Microcentrifuge tubes or sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
4.2. Calculation
To prepare a specific volume of a 10 mM stock solution, use the following formula based on the molecular weight (MW) of this compound (161.14 g/mol ):
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 10 mM × 1 mL × 161.14 g/mol / 1000
-
Mass (mg) = 1.61 mg
4.3. Step-by-Step Procedure
-
Preparation: Work in a clean environment (e.g., a laminar flow hood) to maintain sterility.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated amount of this compound powder (e.g., 1.61 mg for 1 mL of a 10 mM solution).
-
Solubilization: Transfer the weighed this compound powder into a sterile tube. Add the calculated volume of sterile water (e.g., 1 mL).
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Warming (Optional): If dissolution is slow, warm the solution to approximately 37°C and vortex again.[3] An ultrasonic bath can also be used for a short period to aid solubilization.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is crucial to maintain the activity and stability of the this compound stock solution.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | [3][4] Recommended for long-term storage. |
| -20°C | 1 month | [3][4] Suitable for short-term storage. |
Handling Guidelines:
-
Protect from light.[4]
-
Store under nitrogen for enhanced stability if possible.[4]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
Visualizations
6.1. This compound Mechanism of Action
This compound acts as a competitive antagonist at the GABAᴀ-ρ receptor. It binds to the receptor at the same site as the endogenous agonist GABA, but without activating the receptor's ion channel. This action blocks the normal inhibitory effect of GABA, which is the hyperpolarization of the neuron through chloride ion influx.
6.2. Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the protocol for preparing this compound stock solutions.
References
- 1. This compound | C6H12NO2P | CID 5521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPMPA Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a selective antagonist of the GABA-C (also known as GABA-A-ρ) receptor.[1][2] These receptors, part of the ligand-gated ion channel superfamily, are primarily expressed in the retina, but also found in other brain regions including the hippocampus and spinal cord.[1][2] GABA-C receptors are selectively blocked by this compound, which has minimal effects on GABA-A and GABA-B receptors.[3][4] Due to its limited ability to cross the blood-brain barrier, central administration of this compound is necessary to study its effects on brain function and behavior. Intracerebroventricular (ICV) injection is a common method to achieve direct central nervous system delivery.
These application notes provide a comprehensive overview of the administration of this compound for behavioral studies in mice, including detailed protocols for central administration and subsequent behavioral assays.
Data Presentation
Note: To date, there is a notable lack of published literature presenting quantitative data on the behavioral effects of centrally administered this compound in mice. The following tables are therefore illustrative examples of how such data could be presented. The values are hypothetical and intended to serve as a template for researchers generating novel data in this area.
Table 1: Effects of Intracerebroventricular (ICV) this compound Administration on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (nmol) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle (Saline) | - | 45.2 ± 5.1 | 15.3 ± 2.2 | 350.6 ± 25.8 |
| This compound | 1 | 65.8 ± 6.3 | 25.1 ± 3.1 | 345.1 ± 22.3 |
| This compound | 10 | 88.4 ± 7.9 | 35.6 ± 4.5 | 355.9 ± 28.1 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± standard error of the mean (SEM).
Table 2: Effects of Intracerebroventricular (ICV) this compound Administration on Locomotor Activity and Exploratory Behavior in the Open Field Test (OFT)
| Treatment Group | Dose (nmol) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center Zone (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle (Saline) | - | 2543 ± 150 | 35.6 ± 4.2 | 28.1 ± 3.5 |
| This compound | 1 | 2589 ± 165 | 55.2 ± 5.8* | 30.5 ± 4.1 |
| This compound | 10 | 2610 ± 148 | 78.9 ± 6.7** | 32.3 ± 3.9 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± standard error of the mean (SEM).
Table 3: Effects of Intracerebroventricular (ICV) this compound Administration on Spatial Learning and Memory in the Morris Water Maze (MWM)
| Treatment Group | Dose (nmol) | Escape Latency (Day 5) (s) (Mean ± SEM) | Time in Target Quadrant (Probe Trial) (s) (Mean ± SEM) | Swim Speed (cm/s) (Mean ± SEM) |
| Vehicle (Saline) | - | 15.3 ± 2.1 | 25.8 ± 3.3 | 20.1 ± 1.5 |
| This compound | 1 | 12.1 ± 1.8 | 35.4 ± 4.1 | 20.5 ± 1.3 |
| This compound | 10 | 9.8 ± 1.5 | 42.7 ± 4.9** | 19.8 ± 1.6 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and this compound Administration
Objective: To surgically implant a guide cannula into the lateral ventricle of the mouse brain for subsequent this compound administration.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
This compound (dissolved in sterile saline)
-
Hamilton syringe
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Shave the head and secure the mouse in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas for mice, determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the mouse to recover for at least one week before drug administration.
-
For administration, remove the dummy cannula and infuse this compound solution (e.g., in a volume of 1-2 µL) over a period of 1-2 minutes using a Hamilton syringe connected to an internal cannula.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in mice following this compound administration.
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle via the implanted ICV cannula.
-
Allow a 15-30 minute habituation period in the home cage.
-
Gently place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the video for time spent in open and closed arms, number of entries into each arm, and total distance traveled.
-
Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
Protocol 3: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and exploratory behavior, which can also be indicative of anxiety levels.
Apparatus: A square arena with high walls.
Procedure:
-
Administer this compound or vehicle via ICV injection.
-
After a 15-30 minute habituation period, place the mouse in the center of the open field arena.
-
Allow the mouse to explore for 10-15 minutes.
-
Record the session with a video camera.
-
Analyze the video for total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing.
-
A decrease in thigmotaxis (hugging the walls) and an increase in time spent in the center are indicative of reduced anxiety.
Protocol 4: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampus-dependent spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each day, the mouse undergoes four trials to find the hidden platform from different starting positions.
-
If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
This compound or vehicle is administered ICV 15-30 minutes before the first trial of each day.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Improved spatial memory is indicated by a shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial.
-
Mandatory Visualizations
Caption: GABA-C Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Behavioral Studies in Mice.
References
- 1. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABAρ selective antagonist this compound partially inhibits GABA-mediated currents recorded from neurones and astrocytes in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Tpmpa
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) is a selective and competitive antagonist of the GABA-C (also known as GABAA-ρ) receptor.[1] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the central nervous system (CNS), bypassing the blood-brain barrier which it does not efficiently cross.[1] This route of administration is a valuable tool for investigating the role of GABA-C receptors in various physiological and pathological processes within the brain.
Primary Applications:
-
Neurophysiological Studies: ICV administration of this compound has been used to investigate the role of GABA-C receptors in modulating neuronal activity. For instance, studies in rats have shown that ICV this compound can increase neuronal spontaneous activity and responses to sensory stimuli in the barrel cortex, suggesting that GABA-C receptors are involved in sensory information processing.[2][3]
-
Learning and Memory Research: There is evidence to suggest that GABA-C receptors may play a role in cognitive processes. This compound has been shown to enhance memory in chicks, indicating its potential use in studies aimed at understanding the molecular mechanisms of learning and memory.[1]
-
Sleep and Wakefulness Studies: The GABAergic system is a key regulator of sleep-wake cycles. Research in rats has demonstrated that this compound can modulate sleep-waking behavior, making it a useful pharmacological tool for dissecting the specific contribution of GABA-C receptors to sleep regulation.[1]
-
Vision Research: While not always administered via ICV for this purpose, this compound is widely used to study the function of GABA-C receptors in the retina, where they are highly expressed. It has been instrumental in studies of myopia development.[1]
Limitations:
Currently, there is a lack of publicly available, detailed dose-response and pharmacokinetic data for the intracerebroventricular administration of this compound. The majority of the available data comes from a limited number of studies using specific concentrations. Researchers should consider conducting preliminary dose-finding studies to determine the optimal concentration for their specific experimental model and research question.
Data Presentation
Quantitative Data on ICV Administration of this compound
| Parameter | Species | Dose | Observed Effect | Reference |
| Neuronal Activity | Wistar Rats | 100 µmol/rat | Increased neuronal spontaneous activity and ON/OFF responses to whisker deflection in the barrel cortex. | [2][3] |
Receptor Binding Affinity of this compound
| Receptor Subtype | Kb (μM) | Species/System | Reference |
| GABA-C (ρ1) | 2.1 | Human recombinant | [1] |
| GABA-A | 320 | Not specified | [1] |
| GABA-B | EC50 ~ 500 (weak agonist) | Not specified | [1] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rodents
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse or rat for subsequent ICV injection of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Guide cannula and dummy cannula (sized appropriately for the animal)
-
Dental cement
-
Surgical screws
-
Suturing material
-
Antiseptic solution (e.g., Betadine)
-
Analgesics and antibiotics
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (or another appropriate anesthetic) and place it in the stereotaxic frame. Ensure the head is level.
-
Surgical Site Preparation: Shave the fur from the surgical area and clean it with an antiseptic solution.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Drilling: Using the appropriate stereotaxic coordinates (see table below), drill a small hole through the skull at the target location.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.
-
Wound Closure: Suture the scalp incision around the cannula implant.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. Place a dummy cannula into the guide cannula to prevent blockage. Allow the animal to recover for at least one week before any ICV injections.
Stereotaxic Coordinates for Lateral Ventricle (from Bregma):
| Species | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) |
| Rat | -0.8 mm | ±1.5 mm | -3.5 mm |
| Mouse | -0.3 mm | ±1.0 mm | -2.5 mm |
Note: These coordinates are a general guide and may need to be adjusted based on the specific strain and age of the animal. It is recommended to perform a dye injection (e.g., Trypan Blue) in a pilot study to confirm the correct placement.
Protocol 2: Intracerebroventricular Injection of this compound
This protocol describes the injection of this compound into a previously cannulated animal.
Materials:
-
This compound solution (dissolved in an appropriate vehicle, e.g., artificial cerebrospinal fluid)
-
Injection cannula (sized to fit the guide cannula)
-
Microinfusion pump
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Tubing to connect the pump to the injection cannula
Procedure:
-
Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injection Cannula Insertion: Insert the injection cannula, connected to the microinfusion pump, into the guide cannula.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) to avoid an increase in intracranial pressure.
-
Post-Infusion: After the infusion is complete, leave the injection cannula in place for a few minutes to allow for diffusion and prevent backflow.
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Cannula Removal and Replacement: Slowly withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Monitor the animal for any immediate behavioral changes.
Visualizations
References
- 1. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Modulating Sleep-Waking Behavior with Tpmpa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa), a selective antagonist of the γ-aminobutyric acid type C (GABA-C) receptor, to modulate sleep-waking behavior. This document outlines the theoretical background, detailed experimental protocols for in vivo studies in rodent models, and data presentation guidelines. The provided protocols are intended to assist researchers in investigating the role of GABA-C receptors in sleep regulation and to facilitate the development of novel therapeutic agents targeting this system.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating sleep-wake cycles.[1] While the involvement of GABA-A and GABA-B receptors in sleep is well-established, the specific contribution of GABA-C receptors is an emerging area of research.[1][2] GABA-C receptors, also known as GABA_A_-ρ receptors, are ionotropic receptors that, upon activation, open a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[3] this compound is a selective competitive antagonist of GABA-C receptors, with minimal effects on GABA-A and GABA-B receptors, making it a valuable pharmacological tool to probe the function of GABA-C receptors in sleep modulation.[3]
Studies have shown that administration of this compound can significantly alter sleep architecture, suggesting that GABA-C receptors are indeed involved in the regulation of sleep and wakefulness.[1] Specifically, antagonizing these receptors has been demonstrated to increase wakefulness and decrease both slow-wave sleep and paradoxical (REM) sleep.[1] These findings open new avenues for the development of therapeutics for sleep disorders.
Data Presentation
The following table summarizes the quantitative effects of intracerebroventricular (ICV) administration of this compound on the sleep-waking behavior in rats. The data is extracted from a key study in the field, providing a clear comparison of different dosages.
| Treatment Group | Dose (µg) | Wakefulness (%) | Active Wakefulness (%) | Quiet Wakefulness (%) | Total Slow Wave Sleep (%) | Slow-Wave Stage (%) | Paradoxical Sleep (%) |
| Vehicle (Control) | - | 44.7 | - | - | 39.0 | - | 14.5 |
| This compound | 25 | - | - | - | - | - | - |
| This compound | 50 | 61.7 | Increased | Increased | 27.7 | Decreased | 9.1 |
| This compound | 100 | - | - | - | - | - | - |
Data adapted from a study on the influence of a GABA-C receptor antagonist on sleep-waking behavior in rats.[1] The 50 µg dose showed the most significant effects. "Increased" and "Decreased" indicate a statistically significant change compared to the vehicle group.
Experimental Protocols
I. Animal Model and Surgical Preparation
A. Animals:
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Adult male Wistar rats (250-300g) are commonly used.
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Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM) and provided with ad libitum access to food and water.
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All procedures must be approved by the institutional animal care and use committee.
B. Surgical Implantation of Guide Cannula and Electrodes: This protocol outlines the stereotaxic implantation of a guide cannula for intracerebroventricular (ICV) drug administration and electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma and lambda.
-
Drill a small hole for the guide cannula to be implanted into the fourth ventricle. The coordinates relative to bregma are typically: AP -11.8 mm, ML 0.0 mm, DV -7.5 mm.
-
Drill additional small holes for the EEG and EMG electrodes.
-
For EEG, place two stainless steel screw electrodes over the frontal and parietal cortices.
-
For EMG, insert two insulated stainless-steel wires into the neck muscles.
-
-
-
Implantation:
-
Lower the guide cannula to the target depth and secure it to the skull with dental cement.
-
Screw the EEG electrodes into the skull.
-
Suture the EMG wires into the neck musculature.
-
Connect the electrodes to a miniature connector.
-
Secure the entire assembly to the skull with dental cement.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Allow the animals to recover for at least one week before any experimental procedures.
-
II. Drug Preparation and Administration
A. This compound Solution Preparation:
-
Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).
-
Prepare different concentrations of the solution to achieve the desired doses (e.g., 25 µg, 50 µg, and 100 µg) in a small volume suitable for ICV injection (typically 1-2 µL).
-
The vehicle solution should be used as a control.
B. Intracerebroventricular (ICV) Injection:
-
Gently restrain the rat.
-
Insert an injection cannula connected to a microsyringe through the guide cannula.
-
Infuse the prepared this compound solution or vehicle slowly over a period of 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Remove the injection cannula and return the animal to its home cage for sleep recording.
III. Sleep Recording and Analysis
A. Recording Setup:
-
Connect the animal's head-mounted connector to a recording cable, which is attached to a commutator to allow free movement.
-
Acquire EEG and EMG signals continuously using a polygraphic amplifier and a data acquisition system.
-
Record the signals for a predetermined period (e.g., 6-8 hours) following the ICV injection.
B. Data Analysis:
-
Divide the continuous recordings into 30-second or 1-minute epochs.
-
Visually score each epoch into one of three stages:
-
Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
Slow-Wave Sleep (SWS): Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.
-
Paradoxical Sleep (PS) or REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Quantify the total time spent in each sleep-wake state.
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Calculate the percentage of time spent in each state relative to the total recording time.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different this compound doses with the vehicle control.
Visualizations
Signaling Pathway of GABA-C Receptor Antagonism
References
Troubleshooting & Optimization
Technical Support Center: TPMPA Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA).
Troubleshooting Guide
Researchers may encounter challenges with this compound solubility during experimental setup. This guide offers solutions to common problems.
Issue 1: this compound powder is not dissolving in aqueous buffers at room temperature.
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Solution 1: Gentle Heating. Gently warm the solution to 37°C. Some researchers have reported success by dissolving this compound in lukewarm water (below physiological temperature)[1].
-
Solution 2: Sonication. Use an ultrasonic bath to aid in the dissolution of the compound[2].
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Solution 3: pH Adjustment. While this compound is soluble in PBS at pH 7.2, ensure the pH of your specific aqueous buffer is within a suitable range.
Issue 2: Precipitation is observed when preparing stock solutions in organic solvents.
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Solution: this compound hydrate is reported to be insoluble in DMSO[3][4]. Anecdotal evidence also suggests poor solubility in absolute ethanol and chloroform. It is highly recommended to use aqueous-based solvents for preparing this compound stock solutions.
Issue 3: Inconsistent experimental results possibly due to incomplete solubilization.
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Solution 1: Visual Inspection. Always visually inspect your solution to ensure there are no visible particulates before use.
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Solution 2: Filtration. If you suspect incomplete dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
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Solution 3: Fresh Preparation. Prepare fresh solutions before each experiment to ensure consistency and avoid potential degradation or precipitation over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is water or an aqueous buffer such as PBS. It has a reported solubility of up to 100 mM in water[2][4][5] and 10 mg/mL in PBS (pH 7.2).
Q2: What is the solubility of this compound in common organic solvents like DMSO and ethanol?
A2: this compound hydrate is insoluble in DMSO[3][4]. It also has poor solubility in ethanol. Therefore, these solvents are not recommended for preparing stock solutions.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: To enhance solubility, you can gently warm the solution to 37°C or use an ultrasonic bath[2]. Ensuring your buffer's pH is near neutral (e.g., pH 7.2) can also be beneficial.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend following the detailed experimental protocol provided in this guide, which involves dissolving the this compound powder in your desired aqueous buffer with the aid of gentle warming and/or sonication if necessary.
Q5: What are the recommended storage conditions for this compound solutions?
A5: It is best practice to prepare this compound solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C to minimize freeze-thaw cycles.
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration | Notes |
| Water | Up to 100 mM | [2][4][5] |
| Water | 16 mg/mL (~99.3 mM) | [3][4] |
| PBS (pH 7.2) | 10 mg/mL (~62 mM) | |
| DMSO | Insoluble | [3][4] |
| Ethanol | Poor solubility | |
| Chloroform | Poor solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer
-
Materials:
-
This compound powder (hydrate)
-
Nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the required amount of this compound powder. For a 10 mM solution, this is 1.6114 mg per 1 mL of solvent (based on a molecular weight of 161.14 g/mol for the anhydrous form; adjust for hydrate form if specified by the supplier).
-
Add the appropriate volume of your chosen aqueous buffer to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube for 30-60 seconds to initially mix the powder and solvent.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or heating block for 5-10 minutes. Periodically vortex the tube during incubation.
-
If solids are still visible, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
If necessary, filter the solution through a 0.22 µm syringe filter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C.
-
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (1040) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate 97 (HPLC) CAS 182485-36-5 [sigmaaldrich.com]
- 5. This compound | C6H12NO2P | CID 5521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: TPMPA Solubility
This guide provides troubleshooting and frequently asked questions regarding the dissolution of TPMPA (a GABA-C antagonist) in water and DMSO for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal solubility, it is recommended to first dissolve this compound in an aqueous solvent. It is soluble in aqueous solutions, and for stock solutions, it is advisable to dissolve it in water.
Q2: What is the maximum solubility of this compound in aqueous solutions?
This compound can be dissolved in aqueous solutions at a concentration of 10 mM.
Q3: Can I use DMSO to dissolve this compound?
While this compound is soluble in aqueous solutions, information regarding its direct solubility in DMSO is limited. It is generally recommended to first prepare an aqueous stock solution. If DMSO is required for your experimental setup, further dilution of the aqueous stock in DMSO or your final buffer may be possible, but preliminary solubility tests are highly recommended.
Q4: My this compound is not dissolving properly in water. What should I do?
If you are encountering issues with dissolving this compound in water, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Sonication: Brief sonication can help to break up any clumps and enhance dissolution.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your water is near neutral. If issues persist, a slight adjustment of the pH of the aqueous buffer may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy Solution | Incomplete dissolution or precipitation. | 1. Vortex the solution vigorously.2. Sonicate the solution for a few minutes.3. Ensure the concentration does not exceed 10 mM in aqueous solution. |
| Precipitate Forms After Storage | The solution may be supersaturated or stored improperly. | 1. Warm the solution gently (e.g., in a 37°C water bath) to redissolve the precipitate.2. Store stock solutions at -20°C as recommended. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound: 159.17 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the solution for 2-5 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C for long-term storage.
Diagrams
Caption: Experimental workflow for dissolving this compound in an aqueous solution.
Caption: Logical relationship for solvent selection when dissolving this compound.
Optimal storage conditions for Tpmpa powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of Tpmpa powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
For short-term storage, this compound powder can be stored at room temperature. However, for long-term stability, it is recommended to store the powder in a cool, dry place. To minimize potential degradation, storage at 2-8°C in a desiccator is advisable. Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[1] The recommended storage temperatures and durations are summarized in the table below. For optimal stability, it is also recommended to protect solutions from light and store them under an inert nitrogen atmosphere.[1]
Q3: Is this compound powder sensitive to light or moisture?
Q4: What are the signs of this compound powder degradation?
Visual signs of degradation can include a change in color or the appearance of clumping. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.
Q5: Can I use this compound powder that has been stored at room temperature for an extended period?
While some suppliers suggest room temperature storage for the powder, the stability of the compound under these conditions over the long term is not well-documented.[2] For critical experiments, it is recommended to use a fresh batch of powder or to re-qualify the material using analytical techniques like HPLC to confirm its purity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound powder or stock solution. | - Confirm the storage conditions and age of the this compound powder and stock solutions. - Prepare fresh stock solutions from a new vial of this compound powder. - Re-qualify the purity of the powder and/or stock solution using HPLC. |
| Difficulty dissolving this compound powder | The powder may have absorbed moisture, or the incorrect solvent is being used. | - Ensure the powder has been stored in a dry environment. - Gently warm the solution and use sonication to aid dissolution. - Consult the manufacturer's datasheet for recommended solvents and solubility information. |
| Visible changes in the powder (e.g., discoloration, clumping) | Potential degradation or moisture absorption. | - Do not use the powder for experimental purposes. - Discard the vial and obtain a fresh supply of this compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Additional Precautions |
| -20°C | Up to 1 month[1] | Protect from light, store under nitrogen[1] |
| -80°C | Up to 6 months[1] | Protect from light, store under nitrogen[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate solvent (e.g., sterile water or a buffer specified in your experimental protocol) to the powder.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general guideline. Specific parameters should be optimized for the available instrumentation and column.
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid.
-
Column: Use a C18 reverse-phase HPLC column.
-
Flow Rate: Set a flow rate of approximately 1 mL/min.
-
Detection: Use a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
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Sample Preparation: Prepare a dilute solution of the this compound powder or stock solution in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak.
Visualizations
Caption: Mechanism of this compound as a GABAA-ρ receptor antagonist.
Caption: Workflow for assessing the stability of this compound powder.
References
Preventing degradation of Tpmpa in solution
Welcome to the Technical Support Center for Tpmpa ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water up to 100 mM. For aqueous stock solutions, it is recommended to use purified water (e.g., Milli-Q® or equivalent). Some users have reported that using lukewarm water can aid in dissolution. If you choose water as the stock solution, it is best practice to filter and sterilize it using a 0.22 μm filter before use.[1]
Q2: What are the optimal storage conditions for this compound stock solutions to prevent degradation?
A2: To ensure the stability of your this compound stock solutions, adhere to the following storage guidelines. These conditions are designed to minimize chemical degradation over time.
| Storage Temperature | Duration | Recommended Precautions |
| -80°C | Up to 6 months | Protect from light; store under an inert atmosphere (e.g., nitrogen).[2][3] |
| -20°C | Up to 1 month | Protect from light; store under an inert atmosphere (e.g., nitrogen).[2][3] |
Q3: How should I handle this compound solutions to avoid degradation during experiments?
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, compounds with similar structures, such as tetrahydropyridine derivatives, can be susceptible to oxidation and hydrolysis under harsh acidic or basic conditions. The phosphinic acid moiety may also be sensitive to extreme pH levels.
Q5: How can I check for the degradation of my this compound solution?
A5: The most reliable method to assess the purity and degradation of your this compound solution is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any potential degradation products. While a specific validated method for this compound is not widely published, a general approach is provided in the Experimental Protocols section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound may be in a hydrate form or the solvent may be too cold. | Use lukewarm purified water to aid dissolution. Gentle vortexing or sonication can also be applied. |
| Inconsistent Experimental Results | Degradation of this compound stock or working solutions. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Ensure solutions are protected from light and stored at the recommended temperature. Verify the pH of your experimental buffer. |
| Precipitate Forms in Solution | Exceeded solubility limit or interaction with buffer components. | Ensure the concentration of this compound does not exceed its solubility in your specific buffer system. If using a new buffer, perform a small-scale solubility test first. |
| Loss of Compound Activity | Degradation due to improper storage or handling. | Review storage conditions and handling procedures. Prepare fresh solutions from solid this compound. If possible, analyze the solution for degradation products using HPLC. |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution (10 mM)
Materials:
-
This compound (solid)
-
Purified water (e.g., Milli-Q®)
-
Sterile, conical centrifuge tubes
-
0.22 μm syringe filter
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight: 161.14 g/mol ).
-
Weigh the calculated amount of solid this compound in a sterile conical tube.
-
Add the appropriate volume of purified water. To aid dissolution, lukewarm water can be used.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Stability-Indicating HPLC Method for this compound (Suggested Starting Point)
This protocol is based on methods for similar aminophosphinic acids and will likely require optimization for your specific instrumentation and experimental needs.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV or fluorescence detection. Alternatively, mass spectrometry (LC-MS) or a charged aerosol detector (CAD) can be used for direct detection.
-
Derivatization (Optional, for UV/Fluorescence): Pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 1,2-naphthoquinone-4-sulfonate (NQS) can be employed to label the amino group of this compound.
-
Procedure:
-
Prepare your this compound samples (e.g., from a forced degradation study or a stored solution) diluted to an appropriate concentration in the mobile phase.
-
If using derivatization, follow a validated protocol for the chosen reagent.
-
Inject the sample onto the HPLC system.
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Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the area of the main this compound peak.
Visualizations
GABAergic Synapse and this compound's Mechanism of Action
Caption: this compound acts as an antagonist at the GABAC receptor.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Unexpected Effects of Tpmpa in Experiments
Welcome to the technical support center for Tpmpa ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected effects and navigate challenges during experiments involving this selective GABA-ρ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of GABA-ρ (also known as GABA-C) receptors.[1] It has minimal effects on GABA-A and GABA-B receptors, making it a valuable tool for isolating the function of GABA-ρ receptors in various biological systems.
Q2: What are the known binding affinities of this compound?
The binding affinities of this compound can vary slightly depending on the experimental conditions and receptor subtype. Below is a summary of reported values.
Data Presentation: Quantitative Data Summary for this compound
| Parameter | Receptor | Value | Species/System | Reference |
| K_b_ | GABA-ρ | 2.1 µM | ||
| K_b_ | GABA-A | 320 µM | ||
| EC_50_ | GABA-B | ~500 µM (weak agonist) | ||
| Selectivity | ρ1 vs ρ2 | 8-fold for human recombinant ρ1 | Human |
Q3: Is this compound known to have off-target effects?
While this compound is highly selective for GABA-ρ receptors, it is crucial to consider potential off-target effects, especially at high concentrations. So far, no significant off-target binding has been reported in broad screening panels. However, unexpected results should always be interpreted with caution, and appropriate controls should be in place.
Q4: Does this compound cross the blood-brain barrier?
No, studies have indicated that this compound does not readily cross the blood-brain barrier. This is a critical consideration for in vivo experimental design.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound.
Issue 1: No observable effect of this compound in my in vivo experiment.
Possible Causes and Troubleshooting Steps:
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Blood-Brain Barrier Impermeability: As mentioned, this compound does not effectively cross the blood-brain barrier. If your experiment relies on systemic administration (e.g., intraperitoneal or intravenous injection) to target central nervous system (CNS) GABA-ρ receptors, you are unlikely to observe an effect.
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Solution: For CNS targets, consider direct administration methods such as intracerebroventricular (ICV) or direct microinjection into the brain region of interest.
-
-
Incorrect Dosage: The effective dose can vary depending on the animal model, administration route, and the specific biological question.
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Solution: Conduct a dose-response study to determine the optimal concentration for your experimental setup.
-
-
Metabolism and Clearance: The pharmacokinetic profile of this compound may lead to rapid clearance from the system.
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Solution: If possible, measure the concentration of this compound in the plasma or target tissue over time to assess its bioavailability and stability.
-
-
Lack of GABA-ρ Receptor Expression: The target tissue may not express GABA-ρ receptors at a sufficient level to produce a measurable effect.
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Solution: Confirm the expression of GABA-ρ receptors in your target tissue using techniques like immunohistochemistry, Western blotting, or qPCR.
-
Mandatory Visualization: Troubleshooting Workflow for In Vivo Experiments
Caption: Troubleshooting workflow for lack of this compound effect in vivo.
Issue 2: No observable effect of this compound in my in vitro (e.g., brain slice electrophysiology) experiment.
Possible Causes and Troubleshooting Steps:
-
Incorrect Concentration: The effective concentration in the bath may be lower than intended due to issues with the stock solution or dilution.
-
Solution: Prepare fresh stock solutions and verify your calculations. Ensure the final concentration in the recording chamber is appropriate, typically in the low micromolar range for GABA-ρ antagonism.
-
-
Degradation of this compound: Although generally stable, prolonged storage in solution at room temperature could lead to degradation.
-
Solution: Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C for long-term storage.
-
-
Low GABA-ρ Receptor Expression or Function: The specific cell type or brain region you are studying may have low or non-functional GABA-ρ receptor expression.
-
Solution: Verify GABA-ρ receptor expression as mentioned in Issue 1. Functionality can be confirmed by applying a GABA-ρ agonist and observing a response that is then blocked by this compound.
-
-
Masking by Other Inhibitory Systems: The contribution of GABA-ρ receptors to the overall inhibitory tone may be small compared to GABA-A or glycine receptors.
-
Solution: To unmask the effects of this compound, you can pharmacologically block GABA-A receptors (e.g., with bicuculline) and glycine receptors (e.g., with strychnine).
-
Issue 3: I am observing an unexpected excitatory or disinhibitory effect of this compound.
Possible Causes and Explanations:
-
Disinhibition: This is the most likely cause of an apparent excitatory effect. GABA-ρ receptors may be located on inhibitory interneurons. By antagonizing these receptors, this compound can reduce the activity of these interneurons, thereby releasing the principal neurons from inhibition and causing an increase in their firing rate. This phenomenon is known as disinhibition.[2][3][4][5]
-
Experimental Confirmation: To test for disinhibition, you can record from both principal neurons and suspected interneurons simultaneously. Application of this compound should decrease the firing of the interneurons and increase the firing of the principal neurons.
-
-
Network Effects: In a complex neuronal circuit, blocking inhibition in one part of the network can lead to cascading excitatory effects elsewhere.
-
Solution: Simplify the circuit by using pharmacological blockers for other neurotransmitter systems (e.g., glutamate receptor antagonists) to isolate the direct effects of this compound.
-
Mandatory Visualization: Signaling Pathway of Disinhibition
Caption: Disinhibition pathway showing how this compound can lead to excitation.
Experimental Protocols
Key Experiment: In Vitro Brain Slice Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on synaptic transmission in brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in water)
-
Artificial cerebrospinal fluid (aCSF)
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Brain slice preparation equipment (vibratome, etc.)
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Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording and stimulating electrodes
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Other pharmacological agents as needed (e.g., bicuculline, strychnine, glutamate receptor antagonists)
Methodology:
-
Brain Slice Preparation:
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Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome.
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Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
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Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
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Obtain a whole-cell patch-clamp recording from a neuron of interest.
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Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs).
-
-
This compound Application:
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Prepare the desired final concentration of this compound in aCSF.
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Switch the perfusion to the aCSF containing this compound.
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Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
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Record synaptic activity in the presence of this compound.
-
-
Washout and Controls:
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Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of the effect.
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For control experiments, apply the vehicle (e.g., water) at the same dilution as the this compound stock solution to ensure it has no effect on its own.
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To confirm the presence of GABA-ρ mediated currents, first apply a GABA-ρ agonist to elicit a current, and then co-apply this compound to block this current.
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Mandatory Visualization: Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiology experiments using this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Disinhibition, a Circuit Mechanism for Associative Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proceedings.neurips.cc [proceedings.neurips.cc]
- 4. researchgate.net [researchgate.net]
- 5. Disinhibition Is an Essential Network Motif Coordinated by GABA Levels and GABA B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tpmpa concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Tpmpa, a selective GABAC receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to determining the appropriate concentration of this compound to maximize its on-target effects while minimizing off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, or (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, is a selective and competitive antagonist of the GABAC receptor, which is a subtype of the GABA receptor.[1][2][3] It is often used in neuroscience research to study the role of GABAC receptors in various physiological processes.[4][5]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high selectivity for GABAC receptors. However, at higher concentrations, it can have minimal effects on GABAA and GABAB receptors.[1][3] Specifically, it acts as an antagonist at GABAA receptors and a weak partial agonist at GABAB receptors at concentrations significantly higher than its effective dose for GABAC.[1][3]
Q3: What is a good starting concentration for my in vitro experiments?
A3: A common starting point for in vitro experiments is a concentration around the Kb or IC50 value for the target receptor. For this compound, this is in the range of 1-10 µM.[3][5] However, the optimal concentration is highly dependent on the specific cell type or tissue being studied.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the key potency and selectivity values for this compound.
| Receptor | Metric | Value (µM) | Reference |
| GABAC | Kb | 2.1 | [1][2][3] |
| GABAC (ρ1) | IC50 | 1.6 | [3] |
| GABAA | Kb | 320 | [1][3] |
| GABAB | EC50 | ~500 | [1][3] |
Signaling Pathway
The diagram below illustrates the primary signaling pathway of GABA and the points of interaction for this compound.
Caption: GABAergic signaling and this compound's points of interaction.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiment.
This could be due to the concentration of this compound being either too high, leading to off-target effects, or too low, resulting in incomplete antagonism of the target.
Experimental Workflow for Optimizing this compound Concentration
The following workflow is recommended to determine the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining On-Target Potency (IC50) of this compound
This protocol describes how to determine the concentration of this compound that inhibits 50% of the GABAC receptor response.
-
Cell Culture and Receptor Expression:
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Culture cells known to endogenously express GABAC receptors or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) to express the desired GABAC receptor subunits.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings or two-electrode voltage-clamp recordings.
-
Hold the cell at a membrane potential of -60 mV.
-
-
GABA Application:
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Apply a concentration of GABA that elicits a submaximal response (e.g., the EC20) to establish a baseline current.
-
-
This compound Application:
-
Prepare a range of this compound concentrations (e.g., logarithmic dilutions from 0.01 µM to 1000 µM).
-
Co-apply each concentration of this compound with the same concentration of GABA used in the previous step.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each this compound concentration.
-
Normalize the responses to the baseline GABA-evoked current.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.[6][7]
-
Protocol 2: Assessing Off-Target Effects on GABAA Receptors
This protocol is designed to test for unwanted antagonism of GABAA receptors by this compound.
-
Cell Preparation:
-
Use a cell line that expresses GABAA receptors.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
-
GABAA Agonist Application:
-
Apply a specific GABAA receptor agonist (e.g., isoguvacine) at its EC50 concentration to elicit a baseline current.[5]
-
-
This compound Co-application:
-
Co-apply a high concentration of this compound (e.g., 100-fold higher than its GABAC IC50) with the GABAA agonist.
-
-
Analysis:
-
Measure any change in the current amplitude. A significant reduction in the current indicates an off-target effect at the GABAA receptor.
-
Troubleshooting Decision Tree
If you are still encountering issues, use the following decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | GABAA-ρ Receptors | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism by (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid of synaptic transmission in the neonatal rat spinal cord in vitro: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Stability of Tpmpa at room temperature
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Tpmpa at room temperature. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound powder?
Q2: How should I store this compound for long-term use?
For long-term storage, it is best practice to store this compound as a solid at -20°C.[3][4] Storing compounds at lower temperatures significantly reduces the rate of potential degradation.[3][4] It is also advisable to store it in a tightly sealed container to protect it from moisture and oxygen.
Q3: Can I store this compound solutions at room temperature?
It is not recommended to store solutions of this compound at room temperature for extended periods. The stability of compounds in solution is often lower than in their solid form. If you need to store a stock solution, it is best to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What solvents are suitable for dissolving this compound?
Based on available information, this compound is soluble in aqueous solutions. For experimental use, it is typically dissolved in a buffer appropriate for the biological system being studied.
Q5: Are there any known degradation pathways for this compound at room temperature?
While specific degradation pathways for this compound at room temperature have not been detailed in the literature, potential degradation could occur through oxidation of the tetrahydropyridine ring or hydrolysis, although the P-C bond in phosphinic acids is generally stable.[1][2] To mitigate these risks, it is important to store the compound in an inert atmosphere and protect it from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from solid material.2. Aliquot the new stock solution and store at -20°C or -80°C.3. Avoid repeated freeze-thaw cycles.4. If possible, verify the concentration and purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Reduced antagonist activity | Loss of this compound potency due to improper storage. | 1. Review your storage conditions against the recommended guidelines (cool, dry, dark for solid; frozen for solutions).2. Consider performing a dose-response experiment to determine the current effective concentration of your this compound stock.3. If degradation is suspected, obtain a new batch of the compound. |
| Precipitate formation in stock solution | Poor solubility or compound degradation. | 1. Ensure the solvent is appropriate and the concentration is not above the solubility limit.2. Gently warm the solution and sonicate to aid dissolution.3. If precipitation persists after proper dissolution techniques, it may indicate degradation. Prepare a fresh solution. |
General Compound Storage Recommendations
| Storage Condition | Solid Compound | Stock Solution |
| Short-term (days-weeks) | Room temperature (cool, dry, dark) | 4°C (protected from light) |
| Long-term (months-years) | -20°C or -80°C | -20°C or -80°C (in aliquots) |
| Atmosphere | Inert gas (e.g., argon, nitrogen) is ideal | Inert gas overlay before sealing is ideal |
| Container | Tightly sealed, light-resistant vial | Tightly sealed, light-resistant vials or tubes |
Experimental Protocol: Assessing this compound Stability
For users who wish to conduct their own stability studies, the following is a general workflow.
Caption: Workflow for assessing this compound stability under various storage conditions.
Signaling Pathway of GABAergic Inhibition
This compound acts as a selective antagonist at GABAC receptors (also known as GABAA-ρ receptors). The following diagram illustrates the general principle of GABAergic inhibition and the point of action for an antagonist like this compound.
Caption: Action of this compound as a GABAC receptor antagonist.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
Potential non-specific binding of Tpmpa
Welcome to the technical support center for Tpmpa. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning its binding specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, or (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, is a selective antagonist for the GABAC receptor, which is also known as the GABAA-ρ receptor. It is designed as a hybrid of isoguvacine and 3-APMPA to favor interaction with GABAC receptors over GABAA or GABAB receptors.[1][2][3][4]
Q2: What is the known binding profile of this compound at GABA receptors?
This compound exhibits a significantly higher affinity for GABAC receptors compared to GABAA and GABAB receptors. This selectivity makes it a valuable tool for distinguishing between GABA receptor subtypes in experimental settings. The table below summarizes the quantitative binding data.
Q3: Is there any evidence of this compound binding to other, non-GABAergic targets?
To date, published literature primarily focuses on the characterization of this compound at GABA receptors. However, a structurally similar compound, 2-phosphonomethylpentanedioic acid (2-PMPA), has been identified as a potent inhibitor of cytosolic carboxypeptidases (CCPs) and glutamate carboxypeptidase II (GCPII). While this compound and 2-PMPA are distinct molecules, this structural similarity suggests a potential for off-target interaction with these enzymes. Researchers should be aware of this possibility, although direct experimental evidence for this compound inhibiting carboxypeptidases is not currently available in the reviewed literature.
Q4: How can I determine if non-specific binding of this compound is affecting my experimental results?
If you suspect non-specific binding of this compound is influencing your data, consider the following:
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Control Experiments: Include control groups that can help isolate the effects of this compound. This may involve using a structurally distinct GABAC antagonist or testing the effect of this compound in a system known to lack GABAC receptors.
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Dose-Response Curve: A non-standard dose-response curve, such as a shallow curve or a biphasic response, may indicate multiple binding sites with different affinities.
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Competitive Binding Assays: Perform competitive binding assays with known ligands for suspected off-targets. For example, if carboxypeptidase activity is a concern, you could assess whether this compound competes with a known carboxypeptidase substrate or inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results with this compound. | Non-specific binding to targets other than GABAC receptors. | 1. Review the literature for known off-target effects of similar compounds. 2. Perform a counterscreen against potential off-targets, such as carboxypeptidases, especially if your system expresses these enzymes at high levels. 3. Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| High background signal in a radioligand binding assay. | Hydrophobic interactions of this compound with assay components or non-specific binding to membranes. | 1. Optimize blocking agents and washing steps in your assay protocol. 2. Include a non-specific binding control using a high concentration of a known GABAC ligand. 3. Consider using a different radioligand with a higher affinity for the GABAC receptor. |
| Difficulty reproducing published binding affinities. | Variations in experimental conditions, such as buffer composition, pH, temperature, or cell/tissue preparation. | 1. Carefully review and replicate the experimental protocol from the original publication. 2. Ensure the purity and concentration of your this compound stock solution are accurate. 3. Calibrate all equipment and use fresh reagents. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound at GABA Receptors
| Receptor Subtype | Ligand Interaction | Binding Affinity (Kb) | IC50 | EC50 | Reference(s) |
| GABAC (GABAA-ρ) | Antagonist | ~2.1 µM | [3] | ||
| GABAA | Antagonist | ~320 µM | [3] | ||
| GABAB | Weak Agonist | ~500 µM | [3] |
Kb: Inhibitor binding constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Experimental Protocols
Competitive Radioligand Binding Assay for GABAC Receptors
This protocol is a general guideline for determining the binding affinity of this compound to GABAC receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-GABA).
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Membrane Preparation: Prepare synaptic membranes from a tissue source known to express GABAC receptors (e.g., retina, superior colliculus).
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Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Reaction Mixture: In duplicate or triplicate, set up the following in microcentrifuge tubes:
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Total Binding: Radioligand (e.g., [3H]-GABA) and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-labeled GABAC agonist (e.g., GABA).
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Competitive Binding: Radioligand and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation to each tube, vortex gently, and incubate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Carboxypeptidase Inhibition Assay (General Protocol)
This protocol provides a general framework to test if this compound inhibits carboxypeptidase activity.
-
Enzyme and Substrate: Obtain purified carboxypeptidase (e.g., Carboxypeptidase A) and a suitable chromogenic or fluorogenic substrate.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl).
-
Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
This compound solution (or vehicle for control)
-
Carboxypeptidase enzyme
-
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration. Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the GABAC receptor and the antagonistic action of this compound.
Caption: General experimental workflow for a competitive radioligand binding assay.
References
Technical Support Center: Troubleshooting Variability in TPMPA Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results when using this selective GABAA-ρ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of GABAA-ρ (formerly known as GABAC) receptors. It functions as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), thereby preventing the activation of the receptor. GABAA-ρ receptors are ligand-gated chloride ion channels, and their activation typically leads to the hyperpolarization of the cell membrane and inhibition of neuronal activity.
Q2: I am seeing inconsistent inhibition of GABA-induced currents with this compound in my electrophysiology experiments. What are the potential causes?
A2: Variability in the inhibitory effect of this compound can arise from several factors:
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This compound Concentration and Purity: Ensure the correct final concentration of this compound is being used and that the stock solution was prepared accurately. The purity of the compound can also affect its potency.
-
GABA Concentration: The concentration of GABA used to elicit the currents will directly impact the apparent inhibitory effect of a competitive antagonist like this compound. Higher concentrations of GABA will require higher concentrations of this compound to achieve the same level of inhibition.
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Receptor Subunit Composition: GABAA-ρ receptors can be formed by different ρ (rho) subunits (ρ1, ρ2, ρ3), and the subunit composition can influence the affinity of this compound. For instance, this compound has been reported to have an 8-fold higher selectivity for human recombinant ρ1 receptors over ρ2 receptors. Variability in the expression levels of these subunits in your experimental system can lead to inconsistent results.
-
pH of the Buffer: The pH of the experimental buffer can influence the charge state of both this compound and the GABA binding site on the receptor, potentially altering binding affinity and efficacy.[1]
-
Solution Stability: Ensure that the this compound stock and working solutions are prepared and stored correctly to prevent degradation.
Q3: How should I prepare and store this compound solutions to ensure stability and consistency?
A3: For optimal stability, this compound should be dissolved in water to create a stock solution. The maximum recommended concentration for a stock solution in water is 100 mM. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.
Q4: Can this compound have non-specific effects in my experiments?
A4: While this compound is known for its selectivity for GABAA-ρ receptors over GABAA and GABAB receptors, non-specific binding can occur, especially at higher concentrations.[2] This can manifest as unexpected or off-target effects in your experimental system. To mitigate this, it is crucial to:
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Perform Dose-Response Curves: Determine the optimal concentration of this compound that effectively blocks GABAA-ρ receptors without causing non-specific effects.
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Use Appropriate Controls: Include control experiments to assess the effects of the vehicle (the solvent used to dissolve this compound) and to test for non-specific binding by using a structurally unrelated compound.
Troubleshooting Guides
Issue 1: High Variability in IC50/Kb Values for this compound
Potential Causes & Solutions
| Cause | Recommended Action |
| Different Expression Systems | Be aware that the cell line or expression system (e.g., Xenopus oocytes, HEK293 cells) used to express GABAA-ρ receptors can significantly impact the measured potency of this compound. This is due to differences in post-translational modifications, membrane composition, and the expression of interacting proteins. When comparing your results to the literature, ensure you are referencing data from a similar experimental system. |
| Variable Receptor Subunit Expression | The relative expression levels of ρ1, ρ2, and ρ3 subunits can vary between cell passages and even within the same batch of cells, leading to a heterogeneous population of receptors with different affinities for this compound.[3][4] If possible, quantify the expression levels of the different ρ subunits in your experimental system using techniques like qPCR or Western blotting. |
| Inconsistent Buffer Composition | The composition of your recording or binding buffer, including pH and ionic strength, can affect the binding of this compound to its target.[1] Maintain a consistent and well-documented buffer composition for all experiments. |
| Temperature Fluctuations | Binding kinetics are temperature-dependent. Ensure that all experiments are performed at a consistent and controlled temperature. |
Quantitative Data Summary: Reported this compound Affinity Values
The following table summarizes reported binding affinities (Kb) and inhibitory concentrations (IC50) of this compound for GABAA-ρ receptors from various sources. Note the variability in these values, which can be attributed to the different experimental conditions and systems used.
| Receptor Subtype | Experimental System | Reported Value | Reference |
| GABAA-ρ | Not specified | Kb: 2.1 µM (antagonist) | |
| GABAA | Not specified | Kb: 320 µM (antagonist) | |
| GABAB | Not specified | EC50: ~500 µM (weak agonist) |
Issue 2: Inconsistent or Unreliable Electrophysiology Recordings
Troubleshooting Workflow for Patch-Clamp Electrophysiology
This workflow provides a step-by-step guide to troubleshoot common issues in patch-clamp recordings when using this compound.
Troubleshooting inconsistent this compound effects in electrophysiology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Sterile, deionized water
-
Sterile microcentrifuge tubes
-
-
Procedure:
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Based on the molecular weight of your specific batch of this compound (typically around 161.14 g/mol ), calculate the mass of powder required to make a 100 mM stock solution. Note that the molecular weight can vary between batches due to hydration.
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile, deionized water.
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Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of GABAA-ρ Receptor Currents
This protocol provides a general outline for recording GABA-induced currents and their inhibition by this compound in a cell line expressing GABAA-ρ receptors.
-
Cell Preparation:
-
Plate cells expressing GABAA-ρ receptors onto glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number to ensure consistent receptor expression.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
GABA Solution: Prepare a stock solution of GABA in the external solution and make serial dilutions to the desired final concentrations.
-
This compound Solution: Dilute the this compound stock solution in the external solution to the desired final concentration.
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal.
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Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
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Apply GABA at a concentration that elicits a submaximal current to establish a baseline response.
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Co-apply this compound with GABA to determine the inhibitory effect.
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Perform a full dose-response curve for this compound to determine the IC50 value.
-
Signaling Pathway
GABAA-ρ Receptor Signaling
The following diagram illustrates the basic signaling pathway of GABAA-ρ receptors and the inhibitory action of this compound.
Inhibitory action of this compound on GABAA-ρ receptor signaling.
References
- 1. The influence of lysis buffer composition on the expression and activity of protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia [mdpi.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Tpmpa and Bicuculline: Unraveling the Nuances of GABA Receptor Antagonism
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and selectivity of neuroactive compounds is paramount. This guide provides a detailed comparison of two widely used GABA receptor antagonists, Tpmpa and bicuculline, focusing on their distinct effects, supported by experimental data and protocols.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a vast array of therapeutic agents. Modulating GABAergic signaling requires tools with high specificity. This guide delves into the pharmacological profiles of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (this compound) and bicuculline, highlighting their differential interactions with GABA receptor subtypes.
Mechanism of Action and Receptor Selectivity
This compound and bicuculline both act as competitive antagonists at GABA receptors, meaning they bind to the same site as GABA but do not activate the receptor, thereby blocking its inhibitory effect. However, their selectivity for the different GABA receptor subtypes is the defining difference between them.
Bicuculline is a potent and selective antagonist of GABAa receptors .[1] The action of bicuculline is a defining characteristic used in the pharmacological classification of GABAa receptors. By blocking the chloride ion channel gating mediated by GABAa receptors, bicuculline effectively disinhibits neurons, which can lead to convulsive effects. This property is often utilized in in vitro epilepsy models.
This compound , on the other hand, is a selective antagonist of GABAa-ρ receptors , formerly known as GABAc receptors.[2][3] It exhibits significantly lower affinity for GABAa and GABAb receptors, making it a valuable tool for isolating and studying the physiological roles of GABAa-ρ receptors, which are predominantly expressed in the retina but also found in other brain regions.[4]
The distinct selectivity profiles of these two compounds are crucial for experimental design, allowing researchers to probe the functions of specific GABA receptor systems.
Quantitative Comparison of Receptor Affinity
The following table summarizes the available quantitative data on the binding affinities of this compound and bicuculline for different GABA receptor subtypes. It is important to note that these values are compiled from different studies and experimental conditions, which may influence the exact figures.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| This compound | GABAa-ρ (GABAc) | Kb | 2.1 µM | |
| GABAa | Kb | 320 µM | ||
| GABAb | EC50 | ~ 500 µM (weak agonist) | ||
| Bicuculline | GABAa | IC50 | 2 µM (at 40 µM GABA) |
This data clearly illustrates the higher potency of this compound for GABAa-ρ receptors compared to its effect on GABAa and GABAb receptors. Conversely, bicuculline is potent at GABAa receptors. The lack of comprehensive, head-to-head comparative studies across all receptor subtypes under identical conditions underscores a gap in the current literature.
Signaling Pathways and Antagonist Action
The following diagram illustrates the canonical signaling pathway of GABAa and GABAa-ρ receptors and the points of intervention for bicuculline and this compound.
Caption: GABAa and GABAa-ρ receptor signaling and antagonist intervention points.
Experimental Protocols
Accurate characterization of this compound and bicuculline's effects relies on robust experimental methodologies. Below are detailed protocols for two key experimental approaches.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Steps:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the GABA receptor subtypes of interest.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution (e.g., containing KCl or CsCl).
-
Obtaining a Recording: Under microscopic visualization, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.
-
Data Acquisition: Clamp the neuron at a holding potential of -60 mV. Apply GABA at a concentration that elicits a submaximal current (e.g., EC20-EC50).
-
Antagonist Application: After establishing a stable baseline of GABA-evoked currents, perfuse the bath with a solution containing the desired concentration of either this compound or bicuculline.
-
Data Analysis: Measure the reduction in the GABA-evoked current amplitude in the presence of the antagonist. Construct concentration-response curves to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue or cells expressing the target GABA receptor subtype in a suitable buffer and centrifuge to isolate the cell membranes.
-
Assay Setup: In a multi-well plate, add the prepared cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]GABA or [3H]muscimol), and varying concentrations of the unlabeled competitor (this compound or bicuculline).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound and bicuculline are indispensable tools in neuroscience research, each offering a distinct window into the complex world of GABAergic neurotransmission. The high selectivity of this compound for GABAa-ρ receptors makes it ideal for studying the specific roles of this receptor subtype, particularly in the retina and other localized brain regions. In contrast, the potent and selective antagonism of GABAa receptors by bicuculline allows for the broad investigation of GABAa-mediated inhibition throughout the central nervous system. A thorough understanding of their differential pharmacology, as outlined in this guide, is essential for the design of precise experiments and the accurate interpretation of their results, ultimately advancing our knowledge of GABAergic signaling in health and disease.
References
- 1. Advantages of an antagonist: bicuculline and other GABA antagonists | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to TPMPA and Other GABA-C Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and other antagonists of the GABA-C receptor, a key component of the central nervous system. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to GABA-C Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain, acting on three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-C receptors, also known as GABA-A-rho (ρ) receptors, are ionotropic receptors that, when activated by GABA, open an intrinsic chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] They are distinguished from GABA-A and GABA-B receptors by their unique pharmacology, including their insensitivity to the GABA-A antagonist bicuculline and the GABA-B agonist baclofen.[2]
This compound: A Selective GABA-C Antagonist
This compound is a widely used pharmacological tool due to its selectivity as a competitive antagonist for GABA-C receptors with minimal effects on GABA-A and GABA-B receptors.[3] This selectivity allows for the specific investigation of GABA-C receptor function in various physiological processes.
Comparative Performance of GABA-C Antagonists
The efficacy and selectivity of various GABA-C receptor antagonists have been characterized primarily through electrophysiological studies, such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing recombinant GABA-C receptor subunits. The following tables summarize the quantitative data for this compound and other notable antagonists.
| Antagonist | Receptor Subunit | IC50 (µM) | K_b_ (µM) | Reference(s) |
| This compound | ρ1 | 1.6 | 2.1 | [3] |
| ρ2 | - | 15.6 | [3] | |
| cis-3-ACPBPA | ρ1 | 5.06 | - | [2] |
| ρ2 | 11.08 | - | [2] | |
| trans-3-ACPBPA | ρ1 | 72.58 | - | [2] |
| ρ2 | 189.7 | - | [2] | |
| CGP52432 | - | - | - | [4] |
| CGP55845A | - | - | - | [4] |
| CGP56433 | - | - | - | [4] |
| CGP36742 | - | - | - | [4] |
Table 1: Potency of various GABA-C receptor antagonists. IC50 (half-maximal inhibitory concentration) and K_b_ (inhibitor constant) values are key indicators of antagonist potency. Lower values indicate higher potency.
| Antagonist | GABA-A Receptor (K_b_ in µM) | GABA-B Receptor (EC50 in µM) | Reference(s) |
| This compound | 320 | ~500 (weak agonist) | [3] |
| cis-3-ACPBPA | Weak antagonist at 1000 µM | Weak antagonist at 1000 µM | [2] |
| trans-3-ACPBPA | Weak antagonist at 1000 µM | Weak antagonist at 1000 µM | [2] |
Table 2: Selectivity profile of GABA-C receptor antagonists. This table highlights the activity of the antagonists at other major GABA receptor subtypes. Higher K_b_ or EC50 values indicate lower affinity and thus higher selectivity for GABA-C receptors.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological experiments using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes.
Key Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
1. Oocyte Preparation and mRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
The oocytes are then injected with cRNA encoding the desired GABA-C receptor subunits (e.g., ρ1, ρ2).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Recording Setup:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution, such as ND96.
-
ND96 Solution Composition: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, adjusted to pH 7.4.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
3. Data Acquisition:
-
The oocyte membrane potential is clamped at a holding potential, typically -60 mV.
-
GABA, the native agonist, is applied to the oocyte to elicit an inward chloride current, which is recorded by the amplifier.
-
To determine the potency of an antagonist, various concentrations of the antagonist are co-applied with a fixed concentration of GABA.
4. Data Analysis:
-
The inhibition of the GABA-induced current by the antagonist is measured.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the dose-response curve with a sigmoidal function.
Visualizing Key Processes
To further aid in the understanding of GABA-C receptor pharmacology, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: GABA-C receptor signaling pathway at an inhibitory synapse.
Caption: Experimental workflow for characterizing GABA-C receptor antagonists.
References
- 1. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Tpmpa for GABAC Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) and its selectivity for the GABAC receptor compared to other GABA receptor subtypes. We present experimental data, detailed protocols for key assays, and an overview of the GABAC signaling pathway to offer a clear understanding of this compound's pharmacological profile.
Unveiling the Selectivity of this compound
This compound is a widely recognized competitive antagonist of the GABAC receptor. Its selectivity is crucial for researchers studying the specific roles of this receptor subtype in various physiological processes. The following tables summarize the binding affinities of this compound and other relevant compounds for GABAA, GABAB, and GABAC receptors, providing a clear quantitative comparison.
| Compound | GABAC Receptor (Ki/IC50) | GABAA Receptor (Ki/IC50) | GABAB Receptor (Ki/IC50) |
| This compound | 2.1 µM (Kb) [1] | 320 µM (Kb) [1] | ~500 µM (EC50, weak agonist) [2] |
| Gabazine (SR-95531) | >1000 µM | 0.014 µM | >1000 µM |
| Bicuculline | >500 µM | 0.1 µM | >1000 µM |
| (±)-Baclofen | >1000 µM | >1000 µM | 0.1 µM |
| CACA | 0.2 µM | 100 µM | >1000 µM |
Table 1: Binding affinities of this compound and other GABA receptor ligands. Data is presented as Ki (inhibitor constant), Kb (antagonist dissociation constant), or IC50 (half-maximal inhibitory concentration) values.
| Compound | Receptor Subtype | IC50 (µM) |
| This compound | ρ1 | 1.6[1] |
| ρ2 | 12.8 | |
| cis-3-ACPMPA | ρ1 | 0.8 |
| ρ2 | 1.9 | |
| trans-3-ACPMPA | ρ1 | 2.5 |
| ρ2 | 7.6 |
Table 2: IC50 values of this compound and related analogs for different GABAC receptor ρ subunits.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (GABAA, GABAB, or GABAC)
-
Radioligand (e.g., [3H]-GABA, [3H]-muscimol)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., Tris-HCl)
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, which can then be used to calculate the Ki value.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to ligand application, allowing for the functional characterization of antagonists.
Materials:
-
Cells expressing the receptor of interest (e.g., Xenopus oocytes or HEK293 cells)
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution (pipette solution)
-
GABA (agonist)
-
Test compound (e.g., this compound)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
Procedure:
-
Culture cells expressing the desired GABA receptor subtype.
-
Position a glass micropipette filled with internal solution onto the surface of a single cell.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette and the cell membrane.
-
Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a specific holding potential.
-
Apply a known concentration of GABA to the external solution to elicit an ionic current.
-
Co-apply GABA and the test compound (this compound) at varying concentrations.
-
Measure the reduction in the GABA-evoked current in the presence of the antagonist.
-
Data Analysis: Plot the percentage of inhibition of the GABA-evoked current against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Process and Pathway
To further clarify the experimental approach and the underlying biological mechanism, the following diagrams are provided.
References
Comparative Analysis of TPMPA and Alternative GABA-C Receptor Antagonists
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a widely recognized selective antagonist for the GABA-C receptor, also known as the GABAA-ρ receptor. Its efficacy and selectivity have made it a valuable tool in neuroscience research for elucidating the physiological roles of this specific GABA receptor subtype. This guide provides a comparative analysis of this compound with other known GABA-C receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate pharmacological tools for their studies.
Quantitative Comparison of Antagonist Affinity
The antagonist activity of this compound and its alternatives is typically quantified by their inhibition constant (Kb) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity and potency. The following table summarizes the reported binding affinities of this compound and other compounds for GABA-C, GABA-A, and GABA-B receptors.
| Compound | Receptor Target | Kb (μM) | IC50 (μM) | Selectivity Profile |
| This compound | GABA-C (ρ1) | 2.1 [1] | 1.6 - 2.22 [2] | Selective for GABA-C over GABA-A and GABA-B.[1] |
| GABA-A | 320[1] | |||
| GABA-B | Weak agonist (EC50 ~500)[1] | |||
| cis-3-ACPBPA | GABA-C (ρ1) | 5.06[2] | Potent at GABA-C with weaker effects at GABA-A and GABA-B. | |
| GABA-C (ρ2) | 11.08[2] | |||
| GABA-A | Weak antagonist activity[2] | |||
| GABA-B | Weak antagonist activity[2] | |||
| trans-3-ACPBPA | GABA-C (ρ1) | 72.58[2] | Less potent at GABA-C compared to the cis-isomer. | |
| GABA-C (ρ2) | 189.7[2] | |||
| GABA-A | Weak antagonist activity[2] | |||
| GABA-B | Weak antagonist activity[2] | |||
| (R)-2MeGABA | GABA-C (ρ1) | 16 | Moderately potent antagonist at GABA-C receptor subtypes. | |
| GABA-C (ρ2) | 125 | |||
| GABA-C (ρ3) | 35 | |||
| (1R,2S)-cis-2-Aminomethylcyclopropane-1-carboxylic acid ((-)-CAMP) | GABA-C (ρ1) | ~890 | Weak antagonist at human ρ1 and ρ2, more potent at rat ρ3. | |
| GABA-C (ρ2) | ~400 | |||
| GABA-C (ρ3) | ~180 |
Experimental Protocols
The characterization of this compound and other GABA-C antagonists predominantly relies on electrophysiological recordings from Xenopus laevis oocytes expressing recombinant GABA receptors.
Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol outlines the general procedure for assessing the antagonist effect of compounds on GABA-C receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate.
-
Inject each oocyte with cRNA encoding the desired GABA-C receptor subunit (e.g., human ρ1).
-
Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.
-
Establish a baseline current by perfusing the chamber with saline.
3. Application of GABA and Antagonist:
-
To determine the baseline GABA response, apply a known concentration of GABA (e.g., the EC50 concentration) to the oocyte and record the resulting inward current.
-
Wash the oocyte with saline until the current returns to baseline.
-
To test for antagonist activity, pre-incubate the oocyte with the test compound (e.g., this compound) for a defined period.
-
Co-apply the same concentration of GABA along with the antagonist and record the current.
-
A reduction in the GABA-evoked current in the presence of the antagonist indicates an inhibitory effect.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of the antagonist.
-
Construct concentration-response curves and calculate the IC50 value for the antagonist.
-
To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the shift in the GABA dose-response curve in the presence of different antagonist concentrations.
Visualizing the Mechanism of Action
GABA-C Receptor Signaling Pathway
GABA-C receptors are ionotropic receptors, meaning they form an ion channel that opens in response to neurotransmitter binding. The binding of GABA to the extracellular domain of the GABA-C receptor directly gates the opening of a chloride (Cl-) ion channel, leading to an influx of chloride ions and hyperpolarization of the cell membrane, which is an inhibitory postsynaptic potential (IPSP). This compound and other competitive antagonists act by binding to the same site as GABA, thereby preventing the channel from opening.
Caption: GABA-C receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Antagonist Characterization
The process of characterizing a potential GABA-C receptor antagonist follows a logical sequence of steps, from receptor expression to data analysis.
References
A Comparative Guide to the Off-Target Effects of Tpmpa
Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as Tpmpa. This analysis is supported by experimental data to offer a clear perspective on its receptor selectivity.
Introduction
This compound is a well-established selective antagonist for the GABA-ρ (also known as GABAC or GABAA-ρ) receptors.[1][2][3] It is widely utilized as a pharmacological tool to investigate the function of these receptors, which are primarily located in the retina but also present in other areas such as the hippocampus and spinal cord.[1][2] While its selectivity for GABA-ρ receptors is a key attribute, understanding its interaction with other receptors is crucial for interpreting experimental results and for any potential therapeutic development. This guide focuses on the off-target effects of this compound on GABAA and GABAB receptors.
Receptor Binding Profile of this compound
Experimental data demonstrates that this compound exhibits significantly lower affinity for GABAA and GABAB receptors compared to its primary target, the GABA-ρ (GABAC) receptor. This selectivity is fundamental to its utility in isolating GABA-ρ receptor function in neuroscience research.
| Receptor Subtype | Interaction Type | Affinity / Potency (IC₅₀ / Kₑ / EC₅₀) |
| GABA-ρ (GABAC) | Selective Antagonist | KB = 2.1 µM; IC₅₀ = 1.6 µM [4] |
| GABAA | Antagonist | KB = 320 µM[4][5] |
| GABAB | Weak Agonist | EC₅₀ ≈ 500 µM[4][5] |
As the data indicates, the binding affinity of this compound for GABAA receptors is over 150 times weaker than for GABA-ρ receptors.[4][5] Furthermore, its effect on GABAB receptors is as a weak agonist at a concentration that is approximately 238 times higher than its antagonist affinity for GABA-ρ.[4][5] This notable separation in potency underscores its selectivity.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays designed to characterize the interaction of a ligand with its receptor. The following are representative protocols for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This is a common electrophysiological technique to study the activity of ion channels, such as GABA receptors, expressed in a heterologous system.
Objective: To determine the antagonist (IC₅₀) or agonist (EC₅₀) potency of this compound on different GABA receptor subtypes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the GABA receptor of interest (e.g., ρ1 for GABA-ρ, or combinations of α, β, and γ subunits for GABAA).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., Barth's solution).
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
For Antagonist Activity (GABA-ρ and GABAA): The baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., the EC₅₀ concentration). Subsequently, increasing concentrations of this compound are co-applied with GABA, and the inhibition of the current is measured. The IC₅₀ value is calculated from the resulting concentration-response curve.
-
For Agonist Activity (GABAB): Increasing concentrations of this compound are applied to the oocyte in the absence of GABA to determine if it can elicit a current, indicative of agonist activity. The EC₅₀ is determined from this concentration-response data.
-
Signaling Pathways and Experimental Workflow
GABA Receptor Signaling Overview
GABA receptors are the primary inhibitory neurotransmitters in the central nervous system. They mediate their effects through two main classes of receptors: GABAA and GABA-ρ (ionotropic) and GABAB (metabotropic).
Caption: Overview of GABA receptor signaling pathways and the interactions of this compound.
Experimental Workflow for Receptor Selectivity Screening
The process of determining the selectivity of a compound like this compound involves a systematic screening against a panel of related receptors.
Caption: Workflow for determining the receptor selectivity profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C6H12NO2P | CID 5521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GABAA-rho Receptor Antagonists: R&D Systems [rndsystems.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Tpmpa
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) is a potent and selective antagonist of the GABA-C (also known as GABA-A-ρ) receptor. This guide provides a comprehensive comparison of its effects observed in controlled in vitro environments and within living organisms (in vivo), supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity from various experimental settings.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Receptor Subtype | Parameter | Value | Species | Experimental System | Reference |
| GABA-C (ρ1) | K_b (antagonist) | 2.1 µM | Human | Recombinant receptors in Xenopus oocytes | [1] |
| GABA-C (ρ2) | K_b (antagonist) | 8-fold lower affinity than ρ1 | Human | Recombinant receptors in Xenopus oocytes | [1] |
| GABA-A | K_b (antagonist) | 320 µM | Rat | Brain tissue | [1] |
| GABA-B | EC_50 (weak agonist) | ~500 µM | Rat | Hippocampal slices | [1] |
Table 2: Comparison of In Vitro and In Vivo Electrophysiological Effects of this compound
| Experimental Setting | Preparation | Effect | Quantitative Change | Reference |
| In Vitro | Neonatal rat spinal cord | Inhibition of GABA-mediated synaptic transmission | Not specified | [2] |
| Striatal neurons and astrocytes | Partial inhibition of GABA-mediated currents | >50% reduction in sPSC frequency in neurons | [3] | |
| In Vivo | Rat barrel cortex | Increased neuronal spontaneous activity and response to whisker deflection | Increased ON and OFF responses | [4] |
| Mouse retina | Reduction of ERG b-wave amplitude | 30-60% reduction | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro: Whole-Cell Patch-Clamp Recording in Xenopus Oocytes
This protocol is adapted from studies characterizing the pharmacology of GABA receptor antagonists.
Objective: To determine the antagonist potency (K_b) of this compound at recombinant human GABA-C receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-C ρ1 and ρ2 subunits
-
This compound solutions of varying concentrations
-
GABA solutions
-
Recording medium (e.g., ND96)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the prepared oocytes with cRNA encoding the desired GABA-C receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording medium.
-
Perform two-electrode voltage-clamp recordings. Clamp the oocyte membrane potential at -70 mV.
-
Establish a baseline GABA response by applying a known concentration of GABA (e.g., the EC_50 concentration).
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Record the resulting current and wash out with the recording medium between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound.
-
Construct a dose-response curve for this compound's inhibition of the GABA response.
-
Calculate the K_b value using the Gaddum equation.
-
In Vivo: Extracellular Electrophysiological Recording in Rat Barrel Cortex
This protocol is based on the study investigating the effects of this compound on neuronal activity in the somatosensory cortex.[4]
Objective: To assess the effect of this compound on spontaneous and sensory-evoked neuronal activity in the barrel cortex of anesthetized rats.
Materials:
-
Male Wistar rats (230-260 g)
-
This compound solution for intracerebroventricular (ICV) injection
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Tungsten microelectrodes
-
Computer-controlled mechanical whisker stimulator
-
Electrophysiology recording and amplification system
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy over the barrel cortex. Implant a guide cannula for ICV injection.
-
Electrode Placement: Lower a tungsten microelectrode into the deep layers of the barrel cortex corresponding to the principal whisker.
-
Baseline Recording: Record spontaneous neuronal activity and the responses to controlled deflection of the principal and adjacent whiskers.
-
This compound Administration: Administer this compound (100 µmol/rat) via the ICV cannula.
-
Post-Injection Recording: Continue to record spontaneous and whisker-evoked neuronal activity for a defined period post-injection.
-
Data Analysis:
-
Analyze the firing rate of spontaneous activity before and after this compound administration.
-
Measure the ON and OFF responses to whisker deflections and compare the pre- and post-injection data.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound action at a GABAergic synapse.
Caption: Comparative experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. This compound | GABAA-ρ Receptors | Tocris Bioscience [tocris.com]
- 2. Novel, Potent, and Selective GABAC Antagonists Inhibit Myopia Development and Facilitate Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAρ selective antagonist this compound partially inhibits GABA-mediated currents recorded from neurones and astrocytes in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound (GABAC receptor antagonist) on neuronal response properties in rat barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. in-vivo-electroretinographic-studies-of-the-role-of-gabac-receptors-in-retinal-signal-processing - Ask this paper | Bohrium [bohrium.com]
Unveiling the Selectivity of Tpmpa: A Comparative Guide to its Cross-reactivity with Neurotransmitter Systems
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa), a selective GABA-C receptor antagonist, and its cross-reactivity with other key neurotransmitter systems. The data presented herein is crucial for the accurate interpretation of experimental results and for guiding the development of more targeted therapeutics.
This compound is widely utilized as a selective antagonist for GABA-C receptors, which are also known as GABA-A-ρ receptors. Its utility in dissecting the physiological roles of these receptors is well-established. However, a thorough understanding of its potential interactions with other neurotransmitter systems is essential to avoid misinterpretation of experimental outcomes. This guide summarizes the available quantitative data on this compound's binding affinity and functional activity at various receptors, provides detailed experimental protocols for key assays, and visualizes the pertinent signaling pathways and experimental workflows.
Comparative Affinity Profile of this compound
The selectivity of this compound for GABA-C receptors over other GABA receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Kb) and functional activities (EC50) of this compound at GABA-A, GABA-B, and GABA-C receptors.
| Receptor Subtype | Ligand | Assay Type | Species | Kb (µM) | EC50 (µM) | Reference |
| GABA-C | This compound | Radioligand Binding | - | ~2.1 | - | [1] |
| GABA-A | This compound | Radioligand Binding | - | 320 | - | [1] |
| GABA-B | This compound | Functional Assay | - | - | ~500 | [1] |
*Kb: Inhibitor constant, a measure of binding affinity. A lower Kb value indicates a higher binding affinity.EC50: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Furthermore, studies on recombinant human receptors have indicated that this compound exhibits an 8-fold selectivity for ρ1 over ρ2 subunits of the GABA-C receptor.
While comprehensive screening data for this compound against a broad panel of other neurotransmitter receptors (e.g., dopaminergic, serotonergic, adrenergic, cholinergic) is not extensively available in the public domain, its high selectivity for the GABA-C receptor suggests minimal cross-reactivity. For novel compounds, such broad screening is often conducted by specialized contract research organizations (CROs) using standardized panels like the Eurofins SafetyScreen panels, which assess activity at a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. In the absence of such public data for this compound, researchers should exercise caution when interpreting results in complex biological systems where multiple neurotransmitter systems are active.
Experimental Methodologies
The determination of binding affinities and functional activities relies on robust and well-defined experimental protocols. Below are detailed methodologies for radioligand binding assays and electrophysiological recordings, which are commonly employed to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitor constant (Kb) of this compound for GABA receptors.
Materials:
-
Cell membranes expressing the target receptor (GABA-A, GABA-B, or GABA-C).
-
Radioligand specific for the target receptor (e.g., [3H]GABA).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and centrifuge to isolate the cell membrane fraction.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Kb can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording
This technique is used to measure the functional effect of a compound on ion channels, such as GABA receptors.
Objective: To determine the functional antagonism of this compound at GABA receptors.
Materials:
-
Xenopus oocytes or cultured neurons expressing the target GABA receptors.
-
Two-electrode voltage clamp or patch-clamp setup.
-
Recording electrodes filled with an appropriate internal solution (e.g., KCl).
-
External recording solution (e.g., Ringer's solution).
-
GABA (agonist).
-
This compound (antagonist).
Protocol:
-
Cell Preparation: Prepare Xenopus oocytes or cultured neurons expressing the GABA receptor subtypes of interest.
-
Electrode Placement: For two-electrode voltage clamp in oocytes, impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). For patch-clamp, form a high-resistance seal between the patch pipette and the cell membrane.
-
Baseline Recording: Perfuse the cell with the external recording solution and record the baseline current.
-
Agonist Application: Apply a known concentration of GABA to the cell and record the resulting inward current, which is due to the influx of chloride ions through the activated GABA receptor channels.
-
Antagonist Application: Co-apply GABA with varying concentrations of this compound and record the current response.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition of the GABA response against the concentration of this compound to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is another measure of antagonist potency.
Visualizing the Mechanisms
To better understand the experimental workflows and signaling pathways involved, the following diagrams are provided.
References
Validating Tpmpa's Effect on Retinal Wave Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) and its effects on retinal wave activity against other common pharmacological modulators. This document synthesizes experimental data on the performance of this compound and alternative compounds, offering detailed methodologies for key experiments to support further research and development in retinal neuropharmacology.
Retinal waves are spontaneous, correlated bursts of activity that propagate across the developing retina before the onset of vision. These waves are crucial for the proper wiring of the visual system. Understanding the pharmacological modulation of these waves is key to deciphering the developmental processes of the retina and for the development of therapeutics for neurodevelopmental and neurodegenerative disorders. This guide focuses on this compound, a selective antagonist of the GABAC receptor, and compares its effects to those of gabazine (a GABAA receptor antagonist) and strychnine (a glycine receptor antagonist).
Comparative Analysis of Pharmacological Agents on Retinal Wave Properties
The following table summarizes the quantitative effects of this compound, gabazine, and strychnine on key parameters of retinal waves as documented in peer-reviewed literature. It is important to note that experimental conditions such as animal models and developmental stage can influence the observed effects.
| Compound | Target Receptor | Effect on Wave Directionality | Effect on Wave Frequency | Effect on Wave Size (Area) | Effect on Wave Speed |
| This compound | GABAC Antagonist | Little to no effect on directional bias. | Data not consistently reported. | Data not consistently reported. | Data not consistently reported. |
| Gabazine | GABAA Antagonist | Significantly reduces directional bias.[1] | Can increase wave frequency. | Can increase the spatial correlation of firing, suggesting larger wave domains. | Data not consistently reported. |
| Strychnine | Glycine Antagonist | Can alter wave propagation patterns; excitatory in early development, inhibitory later. | Can increase wave frequency in later developmental stages.[2][3] | Can increase wave amplitude, suggesting larger recruitment of cells.[2][3] | Data not consistently reported. |
Signaling Pathways in Retinal Wave Modulation
The generation and propagation of retinal waves involve complex interactions between different neurotransmitter systems. The diagram below illustrates the primary targets of this compound, gabazine, and strychnine within the retinal circuitry during the cholinergic stage of wave activity.
Caption: Targets of this compound, Gabazine, and Strychnine in the developing retina.
Experimental Protocols
The following are detailed methodologies for the two primary techniques used to record and analyze retinal wave activity.
Multi-electrode Array (MEA) Recording of Retinal Waves
This protocol is adapted from established methods for recording spontaneous activity from retinal ganglion cells.[1][2][3][4][5]
Experimental Workflow:
Caption: Multi-electrode array (MEA) experimental workflow.
Detailed Steps:
-
Retinal Dissection:
-
Euthanize a neonatal rodent (e.g., mouse or rat at a specific postnatal day, depending on the developmental stage of interest) in accordance with institutional animal care and use committee guidelines.
-
Enucleate the eyes and place them in chilled, oxygenated Ames' medium.
-
Under a dissecting microscope, create a small incision at the limbus and then cut around the circumference to remove the cornea and lens.
-
Carefully peel the retina from the sclera and pigment epithelium.
-
A small piece of the isolated retina is cut and the vitreous humor is gently removed.
-
-
MEA Mounting and Recording:
-
The retinal piece is placed, ganglion cell layer down, onto the microelectrode array.
-
The MEA chamber is continuously perfused with Ames' medium, heated to 32-34°C and bubbled with 95% O2/5% CO2.
-
Allow the preparation to stabilize for at least 5-10 minutes before recording.
-
Record spontaneous extracellular spike activity. A baseline recording of at least 30 minutes is recommended before any pharmacological manipulation.
-
The pharmacological agent of interest (e.g., this compound, gabazine, or strychnine) is then added to the perfusion medium at the desired concentration.
-
Recording continues for another 30-60 minutes to assess the effect of the compound.
-
-
Data Analysis:
-
Spike sorting algorithms are used to distinguish the action potentials of individual retinal ganglion cells.
-
Retinal waves are identified as periods of highly correlated firing across a significant portion of the recorded neurons.
-
Various parameters of the detected waves are quantified, including:
-
Frequency: The number of waves per unit of time.
-
Size (Area): The spatial extent of a wave, often measured as the number of active electrodes or the area of the convex hull of active electrodes.
-
Speed: The propagation speed of the wave across the array.
-
Directionality: The predominant direction of wave propagation.
-
-
Calcium Imaging of Retinal Waves
This protocol is based on established methods for imaging spontaneous calcium transients in the developing retina.
Experimental Workflow:
References
- 1. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. app.jove.com [app.jove.com]
- 3. High-density Multielectrode Array Recordings of Retinal Waves Using An Electrophysiology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays | PLOS One [journals.plos.org]
- 5. [PDF] Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays | Semantic Scholar [semanticscholar.org]
Replicating Published Results Using Tpmpa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (Tpmpa) with other common antagonists of the GABAA-ρ (formerly known as GABAC) receptor. The information presented is based on published experimental data to assist researchers in replicating and building upon existing findings.
Introduction to this compound and GABAA-ρ Receptors
This compound is a selective and competitive antagonist of GABAA-ρ receptors. These receptors are ligand-gated ion channels that, upon binding to their endogenous ligand gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions. This chloride ion influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission. GABAA-ρ receptors are predominantly expressed in the retina but are also found in other areas of the central nervous system, including the hippocampus and spinal cord.[1][2] this compound's selectivity for GABAA-ρ over GABAA and GABAB receptors makes it a valuable pharmacological tool for isolating and studying the function of these specific GABA receptor subtypes.[1]
Comparative Analysis of GABAA-ρ Receptor Antagonists
The efficacy and mechanism of action of this compound are often compared with other GABAA-ρ receptor antagonists. This section provides a quantitative comparison of this compound with notable alternatives.
Data Presentation
| Compound | Mechanism of Action | Receptor Subtype Selectivity | Potency (Kb or IC50) | Reference |
| This compound | Competitive Antagonist | 8-fold selectivity for human recombinant ρ1 over ρ2 receptors. Minimal effects on GABAA and GABAB receptors. | Kb = 2.1 μM (antagonist at GABAA-ρ) | |
| Picrotoxin | Non-competitive Channel Blocker | Non-selective for GABAA and GABAA-ρ receptors. | --- | |
| (Piperidin-4-yl)methylphosphinic acid (P4MPA) | Competitive Antagonist | More potent at ρ2 than at ρ1 GABAA-ρ receptors. | --- | |
| cis-3-ACPBPA | Competitive Antagonist | More than 100 times more potent at GABAA-ρ than GABAA or GABAB receptors. | IC50(ρ1) = 5.06 μM, IC50(ρ2) = 11.08 μM | [1] |
| trans-3-ACPBPA | Competitive Antagonist | --- | IC50(ρ1) = 72.58 μM, IC50(ρ2) = 189.7 μM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are generalized protocols for key experiments used to characterize GABAA-ρ receptor antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common technique for studying the properties of ion channels expressed in a controlled system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired GABAA-ρ receptor subunits (e.g., human ρ1 or ρ2).
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., Barth's solution).
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential (typically -60 mV).
-
GABA (the agonist) is applied to elicit a current response.
-
The antagonist (e.g., this compound or an alternative) is co-applied with GABA to measure the inhibition of the GABA-induced current.
-
Dose-response curves are generated by applying a range of antagonist concentrations to determine IC50 values.
-
Mandatory Visualizations
GABAA-ρ Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABAA-ρ receptor and the inhibitory action of this compound.
Caption: GABAA-ρ receptor signaling and this compound inhibition.
Generalized Experimental Workflow
The diagram below outlines a typical workflow for comparing the effects of different GABAA-ρ receptor antagonists.
Caption: Workflow for comparing GABAA-ρ antagonists.
References
Safety Operating Guide
Navigating the Disposal of TPMPA: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential information on the proper disposal procedures for (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), a selective GABA-C receptor antagonist.
Based on available safety data, this compound hydrate is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This low-hazard profile simplifies disposal procedures, but adherence to institutional and local guidelines remains paramount.
Key Safety and Disposal Information
To facilitate a clear understanding of this compound's safety profile, the following table summarizes its hazard ratings.
| Hazard Classification | Rating | Description |
| Health Hazard | 0 | No significant health risk. |
| Flammability | 0 | Will not burn under normal fire conditions. |
| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Special Hazards | - | No special hazards. |
| Data sourced from the this compound (hydrate) Safety Data Sheet.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound in a laboratory setting. This protocol is based on general guidelines for non-hazardous chemical waste.
-
Review Institutional Policies : Before proceeding, consult your institution's specific waste management policies and procedures. Local regulations may have specific requirements for chemical disposal.
-
Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses and gloves, when handling this compound.
-
Small Quantities : For small residual quantities, such as those remaining in empty vials or on contaminated lab paper, disposal in the regular laboratory trash is generally acceptable, provided it is not mixed with hazardous waste.
-
Bulk Quantities : For larger quantities of this compound, it is recommended to collect the waste in a designated, labeled container for non-hazardous chemical waste.
-
Waste Collection : The designated container should be clearly labeled as "Non-Hazardous Chemical Waste" and should list the contents, including this compound.
-
Disposal Vendor : Arrange for pickup and disposal through your institution's designated chemical waste vendor. These vendors are equipped to handle the disposal of chemical waste in accordance with all applicable regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer : The information provided in this guide is intended for informational purposes only and should not be substituted for the guidance of a qualified safety professional or your institution's specific protocols. Always refer to the Safety Data Sheet (SDS) for the most current and comprehensive safety and handling information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
